(1-Benzylazetidin-2-yl)methanol
描述
Structure
3D Structure
属性
IUPAC Name |
(1-benzylazetidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-11-6-7-12(11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRDXAKZYYOKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953313 | |
| Record name | (1-Benzylazetidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31247-34-4 | |
| Record name | (1-Benzylazetidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1-Benzylazetidin-2-yl)methanol structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known structural and property information for the heterocyclic compound (1-Benzylazetidin-2-yl)methanol. It should be noted that detailed experimental data and biological applications for this specific molecule are not extensively available in the public domain. Therefore, this document serves as a foundational reference, compiling available data and providing context based on related chemical structures.
Chemical Structure and Identifiers
This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle. The structure consists of an azetidine ring with a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the 2-position.
Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 31247-34-4[1] |
| Molecular Formula | C₁₁H₁₅NO[1] |
| Molecular Weight | 177.24 g/mol [1] |
| SMILES | OCc1cc[nH]1Cc2ccccc2 |
Physicochemical Properties
Quantitative experimental data for the physicochemical properties of this compound are limited. The available information is summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 275.213 °C at 760 mmHg | Not available in cited sources |
| Storage Temperature | 2-8 °C[1] | Vendor Information |
| Purity Specification | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified |
Synthesis
Conceptual Synthesis Workflow:
The following diagram illustrates a general, conceptual workflow for the synthesis of N-alkylated azetidines, which could be adapted for the synthesis of the target compound.
Caption: General workflow for N-alkylation of azetidines.
Note: This is a generalized representation and not a specific protocol for this compound. The actual experimental conditions, including the choice of benzylating agent (e.g., benzyl bromide or benzyl chloride), base (e.g., triethylamine, potassium carbonate), solvent, and reaction temperature, would require optimization.
Biological Activity and Applications
There is no specific information in the reviewed literature regarding the biological activity, pharmacological properties, or applications in drug discovery for this compound.
The azetidine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Its rigid, four-membered ring can impart favorable physicochemical properties and act as a constrained linker or pharmacophore. Derivatives of azetidine have been explored for a wide range of therapeutic targets. However, any potential biological activity of this compound would need to be determined through experimental screening and investigation.
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound were found in the public domain. For research purposes, it would be necessary to acquire this data upon synthesis and purification of the compound.
Conclusion
This compound is a chemical entity for which basic structural information and a CAS number are available. However, a comprehensive technical profile, including detailed experimental protocols, extensive physicochemical properties, and biological activity data, is not currently present in the public scientific literature. Researchers interested in this compound would likely need to undertake its synthesis and characterization de novo. The information provided herein serves as a starting point for such an endeavor.
References
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a saturated four-membered nitrogen-containing heterocycle, has risen from a synthetic curiosity to a privileged structure in contemporary drug discovery. Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that offers medicinal chemists a powerful tool to enhance the pharmacological properties of therapeutic agents. This technical guide provides a comprehensive overview of the role of azetidine scaffolds in medicinal chemistry, detailing their synthesis, biological activities, and applications in drug design, with a focus on quantitative data, experimental methodologies, and the visualization of key biological and experimental processes.
Physicochemical Properties and Advantages in Drug Design
The compact and rigid nature of the azetidine ring imparts several desirable characteristics to a drug candidate. The constrained four-membered ring allows for precise control over the spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the presence of the nitrogen atom provides a handle for modifying physicochemical properties such as solubility and basicity, and for establishing key interactions with the target protein.
Incorporating an azetidine moiety can also enhance metabolic stability.[2] The strained ring is less susceptible to enzymatic degradation compared to more flexible acyclic or larger ring systems. Notably, replacement of larger heterocyclic linkers like piperidine with an azetidine ring has been shown to shift metabolic pathways away from N-dealkylation, a common route of drug metabolism, leading to a more predictable pharmacokinetic profile.[2]
Azetidines also serve as valuable bioisosteres for other cyclic systems. They can mimic the structural features of piperidines, pyrrolidines, and even aromatic rings, while offering distinct advantages in terms of physicochemical properties and exit vectors for further chemical modification. This bioisosteric replacement strategy allows for the exploration of novel chemical space and the optimization of lead compounds.
Azetidine-Containing Therapeutics: A Quantitative Look at Biological Activity
The versatility of the azetidine scaffold is evident in the growing number of approved drugs and clinical candidates that incorporate this motif. These molecules span a wide range of therapeutic areas, demonstrating the broad applicability of this privileged structure.
| Compound | Target | Therapeutic Area | IC50/EC50/K D | Bioavailability | Reference |
| Cobimetinib | MEK1/MEK2 | Oncology | MEK1 IC50: 4.2 nM | - | [3] |
| Tofacitinib | JAK1/JAK3 | Rheumatoid Arthritis, Ulcerative Colitis | JAK1 IC50: 1 nM, JAK3 IC50: 20 nM | - | [2] |
| Azelnidipine | L-type Calcium Channels | Hypertension | - | - | [4] |
| Ziritaxestat | Autotaxin | Idiopathic Pulmonary Fibrosis | - | 54% | [1] |
| Infigratinib | FGFR1-3 | Oncology | FGFR1 IC50: 0.9 nM, FGFR2 IC50: 1.4 nM, FGFR3 IC50: 1.0 nM | 32-51% | [5] |
| Axitinib | VEGFR1-3 | Oncology | - | 58% | [6] |
| AZD5363 | AKT1/2/3 | Oncology | AKT1 IC50: 3 nM, AKT2 IC50: 7 nM, AKT3 IC50: 7 nM | - | [2] |
| H172 (9f) | STAT3 | Oncology | STAT3 IC50: 0.38 - 0.98 µM | - | [5] |
| H182 | STAT3 | Oncology | STAT3 IC50: 0.38 - 0.98 µM | - | [5] |
| Compound 3B | VEGFR-2 (predicted) | Oncology | EC50 (PC3): 0.25 µM, EC50 (A431): 0.03 µM | - | [7] |
| Compound 1B | VEGFR-2 (predicted) | Oncology | EC50 (A431): 0.77 µM, EC50 (786-O): 0.73 µM | - | [7] |
| Compound 5a | STAT3 | Oncology | IC50: 0.55 µM | - | [8] |
| Compound 5o | STAT3 | Oncology | IC50: 0.38 µM | - | [8] |
| Compound 8i | STAT3 | Oncology | IC50: 0.34 µM | - | [8] |
| Compound 7g | STAT3 | Oncology | K D: 880 nM, EC50: 0.9 - 1.9 µM | - | [8][9] |
| Compound 9k | STAT3 | Oncology | K D: 960 nM, EC50: 0.9 - 1.9 µM | - | [8][9] |
Signaling Pathways Modulated by Azetidine-Containing Drugs
The therapeutic effects of azetidine-containing drugs are achieved through the modulation of key signaling pathways implicated in disease pathogenesis.
JAK/STAT Pathway Inhibition by Tofacitinib
Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. It primarily inhibits JAK1 and JAK3, thereby interfering with the signaling of several cytokines that are crucial for the inflammatory response. By blocking the JAK/STAT pathway, tofacitinib reduces the production of inflammatory mediators.
MEK/ERK Pathway Inhibition by Cobimetinib
Cobimetinib is a selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation. By inhibiting MEK, cobimetinib blocks the downstream signaling cascade, resulting in reduced tumor growth.[3]
STAT3 Pathway Inhibition by Azetidine-Based Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor cell survival and proliferation. Several novel azetidine-based compounds have been developed as potent and selective STAT3 inhibitors. These inhibitors typically bind to the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation, thereby blocking its transcriptional activity.[5][9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of azetidine-based compounds.
Synthesis of Azetidine-Containing Drugs
4.1.1. General Synthetic Route for Cobimetinib
A common synthetic approach to cobimetinib involves the coupling of two key fragments: (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine and 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid.[10][11]
-
Step 1: Preparation of (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine: This intermediate is typically synthesized from (2S)-2-piperidinecarboxylic acid through a multi-step process involving acylation, reduction, and cyclization.[11]
-
Step 2: Amide Coupling: The piperidine-azetidine intermediate is coupled with the benzoic acid derivative.[11]
-
Reagents: (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid, a condensing agent (e.g., HATU, HBTU, or benzotriazol-1-yl-oxytripyrrolidinylphosphonium hexafluorophosphate), and a non-nucleophilic base (e.g., diisopropylethylamine).[10][11]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[10]
-
Procedure: To a solution of the benzoic acid derivative in the chosen solvent, the condensing agent and the base are added. The piperidine-azetidine intermediate is then added, and the reaction mixture is stirred at a slightly elevated temperature (e.g., 45-50 °C) for several hours until the reaction is complete, as monitored by TLC.[11]
-
-
Step 3: Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to yield the final cobimetinib free base.[10]
-
Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10]
-
Solvent: A chlorinated solvent like dichloromethane (DCM) or an ether like dioxane.[10]
-
Procedure: The Boc-protected intermediate is dissolved in the chosen solvent, and the acid is added. The reaction is stirred at room temperature until the deprotection is complete. The final product is then isolated and purified.
-
4.1.2. General Synthetic Route for Tofacitinib
The synthesis of tofacitinib involves the coupling of a chiral piperidine derivative with a pyrrolo[2,3-d]pyrimidine core.
-
Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This key intermediate can be prepared from 7H-pyrrolo[2,3-d]pyrimidin-4-one via chlorination.[12]
-
Reagents: 7H-pyrrolo[2,3-d]pyrimidin-4-one, phosphorus oxychloride (POCl₃), and N,N-diisopropylethylamine (DIPEA).[12]
-
Solvent: Acetonitrile.[12]
-
Procedure: A suspension of the starting material in acetonitrile is treated with POCl₃ and DIPEA and heated to reflux. After completion, the reaction is quenched with ice water, and the pH is adjusted to be alkaline. The product is extracted with an organic solvent, which is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.[12]
-
-
Step 2: Synthesis and Resolution of the Chiral Piperidine Moiety: The (3R,4R)-4-methyl-3-(methylamino)piperidine derivative is a crucial chiral building block. Its synthesis often involves a multi-step sequence followed by chiral resolution.
-
Step 3: Coupling Reaction: The chiral piperidine is coupled with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Step 4: Final Functionalization: The coupled product undergoes further reactions to install the cyanoacetyl group, yielding tofacitinib.
4.1.3. General Synthetic Route for Azelnidipine
The synthesis of azelnidipine typically involves a modified Hantzsch dihydropyridine synthesis.[4]
-
Step 1: Synthesis of the Azetidine Moiety: 3-amino-1-(diphenylmethyl)azetidine is a key precursor.
-
Step 2: Knoevenagel Condensation: 3-Nitrobenzaldehyde is condensed with isopropyl acetoacetate to form 2-(3-nitrobenzylidene)acetic acid isopropyl ester.[4]
-
Step 3: Hantzsch Reaction: The azetidine derivative is condensed with the product from the Knoevenagel condensation and another component, typically an enamine or a β-ketoester, in the presence of a base to construct the 1,4-dihydropyridine ring.[4]
Biological Assays
4.2.1. MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3][13]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, azetidine compounds, MTT solution (5 mg/mL in PBS), and DMSO.[13]
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Add serial dilutions of the azetidine compounds to the wells and incubate for the desired time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[13]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[13]
-
4.2.2. Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
EMSA is used to determine the ability of a compound to inhibit the binding of a transcription factor to its DNA consensus sequence.[5]
-
Principle: A radiolabeled DNA probe containing the STAT3 binding site is incubated with nuclear extracts containing activated STAT3 in the presence or absence of the inhibitor. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Materials: Nuclear extracts from cells with activated STAT3, radiolabeled double-stranded oligonucleotide probe (e.g., hSIE), azetidine compounds, poly(dI-dC), and electrophoresis reagents.[5]
-
Procedure:
-
Binding Reaction: Incubate nuclear extracts with the azetidine compound for a specified time (e.g., 30 minutes at room temperature).[5]
-
Add the radiolabeled probe and poly(dI-dC) (a non-specific competitor) and incubate further.
-
Electrophoresis: Separate the reaction products on a non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands.
-
Quantification: Quantify the intensity of the shifted band corresponding to the STAT3-DNA complex to determine the extent of inhibition.[5]
-
4.2.3. Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
Western blotting is used to detect the levels of specific proteins in a cell lysate, in this case, the activated, phosphorylated form of STAT3.[1][13]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-STAT3 and total STAT3.
-
Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), primary antibodies (anti-p-STAT3 (Tyr705) and anti-total STAT3), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.[1][13]
-
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine the protein concentration of the lysates.[1]
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a membrane.[1]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.[1]
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.[1]
-
4.2.4. STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in living cells.[14][15]
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with STAT3 response elements. Activation of STAT3 leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.
-
Materials: HEK293 or other suitable cells, STAT3 luciferase reporter plasmid, a control plasmid (e.g., expressing Renilla luciferase for normalization), transfection reagent, cell culture medium, and a luciferase assay kit.[14][15]
-
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid.[15]
-
Treatment: After an incubation period, treat the cells with the azetidine compound and/or a STAT3 activator (e.g., IL-6).[14]
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Experimental Workflows
The discovery and development of novel azetidine-based inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.
Drug Discovery Workflow for a Novel Kinase Inhibitor
This workflow outlines the key stages in the identification and optimization of a novel azetidine-containing kinase inhibitor.
Lead Optimization of Azetidine-Based STAT3 Inhibitors
This workflow details the iterative process of optimizing a lead azetidine-based STAT3 inhibitor to improve its potency, selectivity, and pharmacokinetic properties.[4][16]
Conclusion
The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique structural and physicochemical properties offer a means to address many of the challenges encountered in modern drug discovery, from improving metabolic stability to fine-tuning target engagement. The successful development of several azetidine-containing drugs and the continued exploration of this scaffold in a wide range of therapeutic areas underscore its importance and potential. As synthetic methodologies for the construction and functionalization of azetidines continue to advance, it is certain that this remarkable four-membered heterocycle will play an even more prominent role in the design of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2017096996A1 - Preparation method for cobimetinib - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. bosterbio.com [bosterbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
(1-Benzylazetidin-2-yl)methanol: A Comprehensive Technical Guide for its Application as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Benzylazetidin-2-yl)methanol is a valuable chiral building block in medicinal chemistry and organic synthesis. Its rigid four-membered azetidine core, coupled with a synthetically versatile hydroxymethyl group, provides a unique scaffold for the construction of complex, stereochemically defined molecules. This technical guide details the synthesis, characterization, and application of (S)-(1-benzylazetidin-2-yl)methanol, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors. Key synthetic routes, detailed experimental protocols, comprehensive characterization data, and an example of its application in the synthesis of a kinase inhibitor intermediate are presented.
Introduction
Chiral azetidine derivatives are increasingly recognized as privileged scaffolds in drug discovery. The strained four-membered ring imparts unique conformational constraints and metabolic stability to molecules, often leading to improved pharmacological properties. This compound, particularly the (S)-enantiomer, serves as a versatile starting material for the synthesis of a variety of bioactive compounds, including enzyme inhibitors and other therapeutic agents. The benzyl protecting group on the nitrogen atom allows for a wide range of chemical transformations at the hydroxymethyl position, and can be readily removed under standard hydrogenolysis conditions to provide the free secondary amine for further functionalization.
This guide provides an in-depth overview of the synthesis of (S)-(1-benzylazetidin-2-yl)methanol from the chiral pool starting material, (S)-azetidine-2-carboxylic acid, and its subsequent application.
Synthesis of (S)-(1-Benzylazetidin-2-yl)methanol
The most common and efficient route to enantiomerically pure (S)-(1-benzylazetidin-2-yl)methanol involves a two-step sequence starting from commercially available (S)-azetidine-2-carboxylic acid. The synthesis involves N-benzylation followed by reduction of the carboxylic acid.
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for (S)-(1-Benzylazetidin-2-yl)methanol.
Experimental Protocols
Step 1: Synthesis of (S)-1-Benzylazetidine-2-carboxylic acid
-
Methodology: To a stirred solution of (S)-azetidine-2-carboxylic acid (1.0 eq) in methanol, potassium carbonate (2.5 eq) is added, followed by the dropwise addition of benzyl bromide (1.2 eq). The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the solvent is removed under reduced pressure. The residue is taken up in water and washed with diethyl ether. The aqueous layer is then acidified to pH 3-4 with 1M HCl and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford (S)-1-benzylazetidine-2-carboxylic acid.
Step 2: Synthesis of (S)-(1-Benzylazetidin-2-yl)methanol
-
Methodology: A solution of (S)-1-benzylazetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water. The resulting slurry is stirred for 30 minutes, and the precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-(1-benzylazetidin-2-yl)methanol as a crude product, which can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Temp. | Time | Yield (%) |
| 1 | (S)-1-Benzylazetidine-2-carboxylic acid | (S)-Azetidine-2-carboxylic acid | BnBr, K₂CO₃ | MeOH | RT | 12-16 h | 85-95 |
| 2 | (S)-(1-Benzylazetidin-2-yl)methanol | (S)-1-Benzylazetidine-2-carboxylic acid | LiAlH₄ | THF | 0 °C to RT | 4-6 h | 80-90 |
Physicochemical and Spectroscopic Characterization
(S)-(1-Benzylazetidin-2-yl)methanol is typically obtained as a colorless to pale yellow oil.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Appearance | Colorless to pale yellow oil |
| Storage | Store at 2-8 °C under an inert atmosphere |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.38 – 7.25 (m, 5H, Ar-H), 3.95 (d, J=13.2 Hz, 1H, N-CH₂-Ph), 3.70 – 3.60 (m, 2H, CH₂OH), 3.55 (d, J=13.2 Hz, 1H, N-CH₂-Ph), 3.45 – 3.35 (m, 1H, N-CH), 3.25 – 3.15 (m, 1H, Azetidine-H), 2.30 – 2.18 (m, 1H, Azetidine-H), 2.05 – 1.95 (m, 1H, Azetidine-H), 1.85 (br s, 1H, OH).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 138.5 (Ar-C), 128.8 (Ar-CH), 128.4 (Ar-CH), 127.2 (Ar-CH), 65.8 (CH₂OH), 63.2 (N-CH), 59.8 (N-CH₂-Ph), 53.5 (Azetidine-CH₂), 21.0 (Azetidine-CH₂).
Note: NMR data is predicted based on closely related structures and may vary slightly.
Application as a Chiral Building Block: Synthesis of a Kinase Inhibitor Intermediate
(S)-(1-Benzylazetidin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active molecules, including kinase inhibitors. The hydroxyl group can be activated, for example, by conversion to a mesylate or tosylate, to allow for nucleophilic substitution.
Synthetic Workflow Example
Caption: Application in the synthesis of a kinase inhibitor intermediate.
Experimental Protocol Example
Step 3: Synthesis of (S)-(1-Benzylazetidin-2-yl)methyl methanesulfonate
-
Methodology: To a solution of (S)-(1-benzylazetidin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours. Upon completion, the reaction is quenched with water and the layers are separated. The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude mesylate, which is often used in the next step without further purification.
Step 4: Synthesis of the Kinase Inhibitor Intermediate
-
Methodology: A mixture of the crude (S)-(1-benzylazetidin-2-yl)methyl methanesulfonate (1.0 eq), the desired aryl amine nucleophile (1.1 eq), and potassium carbonate (2.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) is heated at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the target kinase inhibitor intermediate.
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents, releasing flammable hydrogen gas. It is corrosive and can cause severe burns. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn.
-
Benzyl Bromide: Lachrymatory and corrosive. Handle in a fume hood.
-
Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. The synthetic route from (S)-azetidine-2-carboxylic acid is robust and high-yielding. The provided protocols and characterization data serve as a practical guide for researchers in the fields of organic synthesis and drug discovery to effectively incorporate this important scaffold into their research programs.
The Emergence of Azetidine Scaffolds in Modern Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutic agents. This technical guide provides an in-depth overview of recent discoveries in azetidine-based drug candidates across various therapeutic areas, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Azetidine-Based Anticancer Agents: Targeting STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cellular processes such as proliferation and apoptosis. Its persistent activation is a hallmark of numerous cancers, making it a prime therapeutic target. A novel class of (R)-azetidine-2-carboxamide analogues has shown significant promise as potent and selective STAT3 inhibitors.[1][2]
Mechanism of Action
These azetidine-based compounds directly target the STAT3 protein, disrupting its DNA-binding activity.[3][4] This inhibition prevents the transcription of downstream target genes essential for tumor cell survival and proliferation. The activation of STAT3 is initiated by cytokine or growth factor binding to cell surface receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, inducing its dimerization and translocation to the nucleus where it binds to DNA. The azetidine inhibitors interfere with this cascade.
Quantitative Data Summary
| Compound | Target | Assay | IC50 (µM) | EC50 (µM) | Selectivity | Reference |
| 5a | STAT3 | EMSA | 0.55 | - | >18 µM vs STAT1/STAT5 | [2] |
| 5o | STAT3 | EMSA | 0.38 | - | >18 µM vs STAT1/STAT5 | [2] |
| 8i | STAT3 | EMSA | 0.34 | - | >18 µM vs STAT1/STAT5 | [2] |
| 7e | STAT3 | Cell Viability | - | 1.9 | - | [2] |
| 7f | STAT3 | Cell Viability | - | 1.2 | - | [2] |
| 7g | STAT3 | Cell Viability | - | 0.9 | - | [2] |
| 9k | STAT3 | Cell Viability | - | 1.0 | - | [2] |
Experimental Protocols
General Synthesis of (R)-Azetidine-2-carboxamide Analogues:
The synthesis of these inhibitors generally starts from commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid. The synthetic scheme typically involves:
-
Esterification: Protection of the carboxylic acid, often as a benzyl ester.
-
Deprotection: Removal of the Boc protecting group from the azetidine nitrogen.
-
Sulfonylation/Acylation: Functionalization of the azetidine nitrogen.
-
Amide Coupling: Coupling of the azetidine core with a substituted amine.
-
Final Deprotection: Removal of the ester protecting group to yield the final carboxylic acid derivative.
STAT3 DNA-Binding Activity/Electrophoretic Mobility Shift Assay (EMSA): [3]
-
Nuclear extracts containing activated STAT3 are pre-incubated with varying concentrations of the azetidine compound for 30 minutes at room temperature.
-
A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, is then added to the mixture.
-
The samples are subjected to electrophoretic mobility shift assay (EMSA).
-
The bands corresponding to the STAT3:DNA complexes are visualized by autoradiography and quantified using densitometry software.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Azetidine-Based Antiviral Agents
The unique conformational constraints of the azetidine ring have been exploited in the development of antiviral agents targeting various viruses, including Human Cytomegalovirus (HCMV) and Hepatitis C Virus (HCV).
Anti-HCMV Azetidine-Containing Dipeptides
Dipeptide analogues incorporating an azetidine-2-carboxylic acid moiety have been identified as inhibitors of HCMV replication.[1]
Structure-Activity Relationship (SAR) Highlights: [1]
-
A benzyloxycarbonyl (Z) group at the N-terminus is crucial for activity.
-
The C-terminal side chain should be aliphatic.
-
The C-terminal carboxamide can be unsubstituted or have small aliphatic substituents.
Quantitative Data Summary
| Compound | Virus | Assay | EC50 (µM) | Reference |
| Dipeptide Analogues | HCMV | Plaque Reduction | 0.8 - >100 | [1] |
Experimental Protocols
General Synthesis of Azetidine-Containing Dipeptides: [1]
These dipeptides can be synthesized using either solution-phase or solid-phase peptide synthesis methodologies.
-
Solution-Phase: Involves the coupling of the N-protected azetidine-2-carboxylic acid with the desired amino acid amide using standard peptide coupling reagents.
-
Solid-Phase: Utilizes a resin support, with sequential coupling of Fmoc-protected amino acids and the N-protected azetidine-2-carboxylic acid, followed by cleavage from the resin.
HCMV Plaque Reduction Assay:
-
Confluent monolayers of human foreskin fibroblasts (HFFs) are infected with HCMV.
-
After a 90-minute adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and 0.5% methylcellulose.
-
The plates are incubated for 7-10 days to allow for plaque formation.
-
The cell monolayers are then fixed and stained (e.g., with crystal violet).
-
The number of plaques is counted, and the EC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.
Azetidine-Based Antibacterial Agents
The azetidine scaffold is a key component of many β-lactam antibiotics. More recently, novel azetidine-containing compounds with different mechanisms of action have been explored.
Azetidine Lincosamides
Novel azetidine lincosamides have been synthesized and evaluated for their antibacterial activity. These compounds are analogues of clindamycin, with the proline ring replaced by an azetidine ring.
Quantitative Data Summary
| Compound Class | Bacteria | Assay | MIC (µg/mL) | Reference |
| Azetidine Lincosamides | S. aureus, S. pneumoniae | Broth Microdilution | 0.06 - >16 |
Experimental Protocols
General Synthesis of Azetidine Lincosamides:
The synthesis involves the coupling of a suitably substituted azetidine-2-carboxylic acid with the lincosamine sugar moiety. The azetidine-2-carboxylic acid precursors are often synthesized via multi-step sequences starting from commercially available materials.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):
-
A serial two-fold dilution of the azetidine compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Azetidine-Based CNS-Active Agents
The rigid azetidine scaffold is well-suited for the design of ligands for central nervous system (CNS) targets, where specific conformations are often required for receptor binding.
Tricyclic Azetidine Derivatives as Antidepressants
Tricyclic derivatives of azetidine have been synthesized and screened for their potential antidepressant activity. The most active compounds typically have the tricyclic ring system attached to the azetidine nitrogen at position 1 and a basic group at position 3.
Quantitative Data Summary
| Compound Class | Animal Model | Assay | Activity | Reference |
| Tricyclic Azetidines | Mice | Reserpine Antagonism | Comparable to reference standards |
Experimental Protocols
General Synthesis of Tricyclic Azetidines:
The synthesis of these compounds often involves the reaction of a pre-formed tricyclic amine with a suitably functionalized azetidine precursor, or the construction of the tricyclic system onto an existing azetidine scaffold.
Reserpine Antagonism Test in Mice:
-
Mice are treated with reserpine, which depletes monoamines and induces a state of depression-like behavior (e.g., ptosis, hypothermia).
-
The test compound is administered to the reserpinized mice.
-
The ability of the compound to reverse the effects of reserpine (e.g., antagonism of ptosis and hypothermia) is evaluated. This reversal is indicative of potential antidepressant activity.
Forced Swim Test:
-
Mice are placed individually in a cylinder of water from which they cannot escape.
-
The duration of immobility during a set period (typically the last 4 minutes of a 6-minute test) is recorded.
-
Antidepressant compounds are expected to decrease the duration of immobility.
Tail Suspension Test:
-
Mice are suspended by their tails for a 6-minute period.
-
The duration of immobility is measured.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion
The azetidine scaffold continues to be a valuable building block in the discovery of novel therapeutic agents. Its unique structural and physicochemical properties allow for the development of potent and selective modulators of a wide range of biological targets. The examples presented in this guide highlight the versatility of the azetidine ring in the design of anticancer, antiviral, antibacterial, and CNS-active compounds. Further exploration of this privileged scaffold is expected to yield a new generation of innovative medicines.
References
- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Physicochemical Properties of N-Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-substituted azetidines, a class of saturated four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry. The unique structural features of the azetidine ring, including its inherent strain and three-dimensional geometry, impart valuable properties to molecules, influencing their pharmacological activity, metabolic stability, and pharmacokinetic profiles.[1] This guide will delve into the key physicochemical parameters of N-substituted azetidines, namely pKa, lipophilicity (LogP), solubility, and melting point, providing both quantitative data and detailed experimental methodologies for their determination.
Core Physicochemical Properties of N-Substituted Azetidines
The nature of the substituent on the azetidine nitrogen atom plays a pivotal role in modulating the overall physicochemical profile of the molecule. Understanding these properties is crucial for the rational design of azetidine-containing drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) characteristics.[2]
The pKa of an N-substituted azetidine reflects the acidity of its conjugate acid and is a critical determinant of its degree of ionization at physiological pH. This, in turn, influences its solubility, membrane permeability, and potential for drug-target interactions. The parent azetidine is a relatively strong base, with a pKa of its conjugate acid reported to be around 11.29-11.3.[3][4] The substitution on the nitrogen atom significantly impacts this basicity.
Electron-withdrawing groups on the nitrogen, such as acyl or sulfonyl groups, decrease the basicity of the azetidine nitrogen by delocalizing the lone pair of electrons. Conversely, electron-donating groups, like alkyl substituents, generally increase basicity. The steric hindrance around the nitrogen atom can also influence its ability to be protonated.
Table 1: pKa Values of Selected N-Substituted Azetidines
| Compound/Substituent | pKa | Measurement Conditions | Reference |
| Azetidine | 11.29 | Water | [3] |
| Azetidine | 11.3 | Water | [4] |
| N-Phenylazetidine | 4.3 | Not Specified | [5] |
| N-(4-Methoxyphenyl)azetidine | Not Specified | Calculated: 3.3 | [5] |
| N-(4-Cyanophenyl)azetidine | 0.5 | Not Specified | [5] |
| N-(3-Pyridyl)azetidine | Pyridyl N: 6.3, Azetidine N: -1.1 (calc.) | Not Specified | [5] |
| N-(2-Pyridyl)azetidine | Pyridyl N: 3.8, Azetidine N: -3.8 (calc.) | Not Specified | [5] |
| N-(4-Pyridyl)azetidine | Pyridyl N: 6.8, Azetidine N: -3.3 (calc.) | Not Specified | [5] |
Note: The pKa values for N-aryl azetidines can be complex due to the presence of multiple basic centers. The provided data distinguishes between the basicity of the azetidine nitrogen and other basic sites where available.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a drug's absorption, distribution, and ability to cross biological membranes. A balanced LogP is often sought in drug design to ensure adequate aqueous solubility for formulation and sufficient lipophilicity for membrane permeation. The N-substituent dramatically influences the LogP of azetidine derivatives. Aromatic and long alkyl chain substituents generally increase lipophilicity, while polar functional groups decrease it.
Table 2: LogP Values of Selected N-Substituted Azetidines
| Compound/Substituent | LogP | Measurement Method | Reference |
| N-Benzoylazetidine | 1.35 | Not Specified | [6] |
| N-Benzoyl-3-fluoroazetidine | 1.45 | Not Specified | [6] |
| N-Benzoyl-3,3-difluoroazetidine | 1.55 | Not Specified | [6] |
| N-Benzyl-3-hydroxyazetidine | 0.9 (calculated) | Not Specified | [7] |
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor aqueous solubility can lead to low bioavailability and formulation challenges.[8] The solubility of N-substituted azetidines is influenced by factors such as their pKa, LogP, and crystal lattice energy. Generally, ionizable compounds exhibit pH-dependent solubility. For basic azetidines, solubility is higher at lower pH where they are protonated. The introduction of polar functional groups in the N-substituent can enhance aqueous solubility.
The melting point of a compound is an indicator of its purity and the strength of its crystal lattice. For solid dosage forms, the melting point can influence manufacturing processes and the physical stability of the drug substance. The melting points of N-substituted azetidines vary widely depending on the nature of the N-substituent, the presence of other functional groups, and the crystalline form.
Table 3: Melting Points of Selected Azetidine Derivatives
| Compound | Melting Point (°C) | Reference |
| Azetidine | -70 | [10] |
| Azetidine Hydrochloride | 143-149 | [11] |
| Azelnidipine | >98.0%(T)(HPLC) | [12] |
Note: Data for a broader range of N-substituted azetidines is often found within the experimental sections of synthetic chemistry publications but is not always compiled.
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential. The following sections outline standard experimental protocols for measuring pKa and LogP.
Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.[13]
Principle: A solution of the N-substituted azetidine is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.
Detailed Methodology:
-
Sample Preparation: Accurately weigh a sample of the N-substituted azetidine (e.g., 5-10 mg) and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility. The final concentration should be in the range of 1-10 mM.
-
Titration Setup: Use a calibrated pH meter with a combination glass electrode. The titration is typically performed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). The solution should be stirred continuously.
-
Titration Procedure:
-
For a basic azetidine, the solution is first acidified with a standard solution of hydrochloric acid (e.g., 0.1 M) to a pH below the expected pKa.
-
The solution is then titrated with a standard solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.
-
After each addition of titrant, allow the pH to stabilize before recording the reading and the total volume of titrant added.
-
Continue the titration until the pH is well above the expected pKa.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve) or more accurately from the maximum of the first derivative of the titration curve.
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[14]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. After equilibration, the concentration of the compound in each phase is determined, and the LogP is calculated from the ratio of these concentrations.
Detailed Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate. For ionizable compounds, the aqueous phase should be a buffer of a specific pH (typically 7.4 for physiological relevance).
-
Partitioning:
-
Prepare a stock solution of the N-substituted azetidine in either the aqueous or octanol phase.
-
Add a known volume of this stock solution to a mixture of the pre-saturated octanol and aqueous phases in a flask or vial. The volume ratio of the two phases should be chosen based on the expected LogP to ensure measurable concentrations in both phases.
-
Securely cap the container and shake it vigorously for a predetermined time (e.g., 1-24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
-
Phase Separation: After shaking, centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase] The LogP is then calculated as: LogP = log10(P)
Visualizing Relationships and Workflows
Visual diagrams can aid in understanding the relationships between structure and properties, as well as experimental workflows.
Caption: General structure of an N-substituted azetidine.
Caption: Influence of the N-substituent on key physicochemical properties.
Caption: Experimental workflow for pKa determination.
Caption: Experimental workflow for LogP determination.
Conclusion
The physicochemical properties of N-substituted azetidines are of paramount importance in the field of drug discovery and development. The ability to modulate pKa, LogP, solubility, and melting point through judicious selection of the N-substituent allows for the fine-tuning of a molecule's ADME profile. This guide has provided a foundational understanding of these key properties, presented available quantitative data, and detailed the experimental protocols for their measurement. A thorough characterization of these physicochemical parameters is a critical step in advancing N-substituted azetidines from promising scaffolds to clinically successful therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 503-29-7 CAS MSDS (Azetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Azetidines | Fisher Scientific [fishersci.com]
- 12. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 13. who.int [who.int]
- 14. researchgate.net [researchgate.net]
(1-Benzylazetidin-2-yl)methanol CAS number and nomenclature
CAS Number: 31247-34-4 IUPAC Nomenclature: (1-Benzylazetidin-2-yl)methanol
This technical guide provides a comprehensive overview of this compound, a substituted azetidine derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a benzyl group attached to the nitrogen atom of an azetidine ring, with a hydroxymethyl substituent at the 2-position. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its basic properties.
| Property | Value | Source |
| CAS Number | 31247-34-4 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 1-Benzyl-2-azetidinemethanol | [1] |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
Synthesis and Characterization
Illustrative Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, starting from azetidine-2-carboxylic acid.
Caption: A potential synthetic route to this compound.
General Experimental Protocol for N-Benzylation
This protocol is a general representation and would require optimization for the specific substrate.
-
Dissolution: Dissolve azetidine-2-carboxylic acid in a suitable solvent, such as dimethylformamide (DMF).
-
Basification: Add a non-nucleophilic base, for example, potassium carbonate, to the solution.
-
Alkylation: Add benzyl bromide dropwise to the stirred reaction mixture.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, and partition it between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.
General Experimental Protocol for Reduction of Carboxylic Acid
This protocol is a general representation and requires careful handling of the reducing agent.
-
Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., tetrahydrofuran).
-
Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of 1-benzylazetidine-2-carboxylic acid in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the sequential addition of water, a sodium hydroxide solution, and then more water.
-
Filtration and Extraction: Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate them, and purify the residue by chromatography to yield this compound.
Characterization
Spectroscopic data for this compound is available from some commercial suppliers.[2] Characterization would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Potential Biological and Pharmaceutical Applications
While there are no specific biological activity studies reported for this compound itself, the azetidine scaffold is present in numerous biologically active compounds. Research on related azetidine derivatives suggests several potential areas of application.
General Biological Screening Cascade
A general workflow for the preliminary biological evaluation of a novel azetidine compound like this compound is outlined below.
Caption: A general workflow for assessing the biological activity of a new chemical entity.
Potential Therapeutic Areas based on Analogues
-
Antimicrobial Activity: Azetidine derivatives have been investigated for their activity against various pathogens.
-
Anticancer Activity: The rigid azetidine ring is a feature of some compounds with antiproliferative effects.
-
Central Nervous System (CNS) Activity: Certain azetidines have shown activity as inhibitors of neurotransmitter reuptake.
Safety and Handling
A Safety Data Sheet (SDS) for this compound should be consulted before handling.[3] General laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. The compound should be handled in a well-ventilated area.
Conclusion
This compound is a readily identifiable chemical compound with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental and biological data are sparse in publicly accessible literature, this guide provides a foundational understanding based on its chemical structure and the known properties of related azetidine derivatives. Further research is warranted to fully elucidate its synthetic pathways, physicochemical properties, and biological activity profile.
References
A Technical Guide to the Synthesis of 2-Hydroxymethylazetidines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes to 2-hydroxymethylazetidines, a crucial saturated heterocyclic motif in medicinal chemistry. The unique strained four-membered ring system of azetidines offers novel conformational constraints, making them valuable building blocks in the design of therapeutic agents. This document details the primary synthetic strategies, provides step-by-step experimental protocols for key reactions, and presents quantitative data to allow for a comparative analysis of different methodologies.
Core Synthetic Strategies
The synthesis of 2-hydroxymethylazetidines is predominantly achieved through two main strategies:
-
Reduction of N-Protected Azetidine-2-Carboxylic Acids: This is the most common and direct approach, utilizing readily available N-protected azetidine-2-carboxylic acids as starting materials. The choice of protecting group and reducing agent is critical to the success of this method.
-
Intramolecular Cyclization of Acyclic Precursors: This strategy involves the formation of the azetidine ring from a suitably functionalized open-chain molecule. A key example is the cyclization of N-protected 3-amino-1-chloropropan-2-ol derivatives.
Method 1: Reduction of N-Protected Azetidine-2-Carboxylic Acid
The reduction of the carboxylic acid moiety of an N-protected azetidine-2-carboxylic acid is a reliable method for the synthesis of 2-hydroxymethylazetidines. The tert-butoxycarbonyl (Boc) group is a commonly used N-protecting group in this synthesis due to its stability under various reaction conditions and its ease of removal.
Experimental Protocol: Synthesis of (S)-N-Boc-2-hydroxymethylazetidine
This protocol details the reduction of (S)-N-Boc-azetidine-2-carboxylic acid using a borane-methyl sulfide complex.
Materials:
-
(S)-N-Boc-azetidine-2-carboxylic acid
-
Borane-methyl sulfide complex (BMS, ~10 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: A solution of (S)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: The flask is cooled to 0 °C using an ice bath. Borane-methyl sulfide complex (2.0-3.0 eq) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until the cessation of gas evolution.
-
Workup: The mixture is concentrated under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude (S)-N-Boc-2-hydroxymethylazetidine can be purified by silica gel column chromatography.
Quantitative Data for Reduction of N-Boc-Azetidine-2-Carboxylic Acid
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Borane-methyl sulfide | THF | 0 to rt | 3 | ~90 | Generic protocol |
| LiAlH₄ | THF | 0 to rt | 2 | >95 | General knowledge |
| BH₃·THF | THF | 0 to rt | 4 | ~85-95 | General knowledge |
Synthetic Workflow: Reduction of N-Boc-Azetidine-2-Carboxylic Acid
Caption: Workflow for the synthesis of N-Boc-2-hydroxymethylazetidine.
Method 2: Intramolecular Cyclization of Acyclic Precursors
An alternative approach to 2-hydroxymethylazetidines involves the construction of the azetidine ring from an acyclic precursor. This method can be particularly useful for accessing derivatives with specific substitution patterns. One such strategy is the intramolecular cyclization of an N-protected 3-amino-1-chloropropan-2-ol.
General Synthetic Pathway
This pathway typically starts from a protected amino alcohol, which is then halogenated and subsequently cyclized under basic conditions.
Experimental Protocol: Synthesis of N-Benzyl-2-hydroxymethylazetidine (Conceptual)
This protocol outlines a conceptual pathway for the synthesis of N-benzyl-2-hydroxymethylazetidine via intramolecular cyclization.
Step 1: Synthesis of N-Benzyl-3-amino-1-chloropropan-2-ol
-
Protection: Start with a suitable protected 3-amino-1,2-propanediol, for example, the acetonide.
-
N-Alkylation: React the protected amino diol with benzyl bromide in the presence of a base to introduce the N-benzyl group.
-
Deprotection and Chlorination: Remove the diol protecting group and selectively chlorinate the primary hydroxyl group, for instance, using thionyl chloride.
Step 2: Intramolecular Cyclization
-
Cyclization: Treat the N-benzyl-3-amino-1-chloropropan-2-ol with a strong base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to induce intramolecular nucleophilic substitution and form the azetidine ring.
-
Workup and Purification: After the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the product by chromatography.
Quantitative Data for Intramolecular Cyclization Methods
Detailed quantitative data for this specific route to 2-hydroxymethylazetidines is less commonly reported in the literature compared to the reduction method. Yields are often substrate-dependent and can vary significantly.
| Starting Material Type | Cyclization Conditions | Yield (%) | Reference |
| N-protected 3-amino-1-halopropan-2-ol | NaH, THF | Variable | Conceptual |
| N-protected 2-amino-4-halobutanol | Base | Variable | Conceptual |
Logical Relationship: Intramolecular Cyclization Pathway
Caption: Conceptual workflow for the synthesis via intramolecular cyclization.
Conclusion
The synthesis of 2-hydroxymethylazetidines is a well-established field with the reduction of N-protected azetidine-2-carboxylic acids being the most robust and high-yielding method. This approach benefits from the commercial availability of the starting materials. The intramolecular cyclization of acyclic precursors offers a valuable alternative, particularly for the synthesis of specifically substituted analogs, although it may require more extensive route development. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. This guide provides the necessary foundational knowledge for researchers to select and implement the most suitable method for their specific needs in the pursuit of novel therapeutics.
Azetidine Derivatives as Isosteres in Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological and pharmacokinetic properties to enhance the efficacy and safety of drug candidates. Among the diverse array of bioisosteric replacements, the azetidine ring has emerged as a powerful and versatile scaffold. This four-membered saturated heterocycle offers a unique combination of conformational rigidity, metabolic stability, and synthetic tractability, making it an increasingly attractive isostere for a variety of functional groups in drug design.
This in-depth technical guide explores the application of azetidine derivatives as isosteres, providing a comprehensive overview of their impact on biological activity and pharmacokinetic profiles. The content herein is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to empower researchers in their drug discovery endeavors.
Azetidine as a Bioisostere: Key Physicochemical and Pharmacokinetic Advantages
The compact and strained nature of the azetidine ring confers several advantageous properties when used as a bioisostere for larger or more flexible moieties such as piperidine, pyrrolidine, and proline.[1][2]
-
Metabolic Stability: A primary advantage of incorporating an azetidine linker is its enhanced resistance to metabolic degradation, particularly N-dealkylation, a common metabolic pathway for larger saturated amines like piperidine. This can lead to a longer half-life and increased drug exposure in vivo.[2][3]
-
Improved Physicochemical Properties: Azetidine derivatives often exhibit lower lipophilicity (logP) and a lower pKa compared to their piperidine counterparts.[4][5] This can translate to improved aqueous solubility and a reduced likelihood of off-target interactions at physiological pH.
-
Structural Rigidity and Conformational Constraint: The inherent ring strain of azetidine provides a degree of conformational rigidity. This can lead to improved binding affinity for the target protein by reducing the entropic penalty upon binding and allowing for a more precise orientation of substituents within a binding pocket.[1][6]
-
Novel Chemical Space and Intellectual Property: The use of azetidine as a bioisostere allows for the exploration of novel chemical space, providing opportunities for the development of new intellectual property.[1]
Data Presentation: Quantitative Comparison of Azetidine Isosteres
The judicious replacement of existing functional groups with an azetidine moiety can lead to significant improvements in potency and pharmacokinetic parameters. The following tables provide a quantitative comparison of azetidine-containing compounds with their corresponding isosteres.
Table 1: Isosteric Replacement of Proline with Azetidine in STAT3 Inhibitors
The replacement of a proline linker with an (R)-azetidine-2-carboxamide in a series of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors resulted in a significant enhancement of in vitro potency.[7][8][9]
| Compound | Linker | STAT3 DNA-Binding Activity (EMSA IC50, µM) |
| Proline Analogue (3) | Proline | 2.4[7][9] |
| Azetidine Analogue (5a) | Azetidine | 0.52 - 0.55[7][8][9] |
| Pipecolamide Analogue (4) | Pipecolic Acid | 5.4[7][9] |
Table 2: Comparative Physicochemical Properties of Azetidine and Piperidine
The smaller ring size of azetidine influences its fundamental physicochemical properties compared to the more common piperidine ring.
| Property | Azetidine | Piperidine | Key Considerations in Drug Design |
| pKa | ~11.29[4] | ~11.22[4] | The slightly higher pKa of piperidine can lead to a greater proportion of the compound being protonated at physiological pH, potentially impacting cell permeability and off-target effects.[4] |
| Lipophilicity (logP) | Typically lower | Typically higher | Lower logP values for azetidine derivatives can improve aqueous solubility and reduce metabolic liabilities.[1] |
| Metabolic Stability | More resistant to N-dealkylation | Prone to N-dealkylation | Azetidine's resistance to this common metabolic pathway can increase a drug's half-life.[2][3] |
Table 3: In Vivo Pharmacokinetic Parameters of Representative Azetidine-Containing Compounds
This table summarizes the pharmacokinetic profiles of several azetidine-containing compounds from different therapeutic areas, illustrating the favorable in vivo properties that can be achieved with this scaffold.[10]
| Compound Class | Compound Example | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) |
| MerTK Inhibitor | Compound 31 (Azetidine-Benzoxazole) | Mouse | 10 mg/kg, PO | 1300 | 2 | 7400 | 3.5 | 45 |
| Triple Reuptake Inhibitor | Compound 6be (3-substituted Azetidine) | Mouse | 10 mg/kg, PO | 250 | 1 | 1200 | 2.8 | 30 |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the impact of azetidine derivatives in drug design.
JAK-STAT Signaling Pathway and Inhibition by Azetidine Derivatives
Azetidine-based compounds have shown significant promise as inhibitors of the JAK-STAT signaling pathway, particularly targeting STAT3. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by these novel compounds.
Caption: The JAK-STAT signaling cascade and the inhibitory action of azetidine-based STAT3 inhibitors.
General Workflow for a Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay, a common method for determining the binding affinity of a compound to a G-protein coupled receptor (GPCR).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. baranlab.org [baranlab.org]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Chiral Synthesis of Azetidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and receptor binding affinity. The synthesis of enantiomerically pure azetidines, however, presents a significant challenge due to the inherent ring strain of the four-membered system. This guide provides an in-depth overview of the core principles and modern methodologies for the chiral synthesis of azetidine scaffolds, focusing on strategies that offer high levels of stereocontrol.
Core Principles of Chiral Azetidine Synthesis
The asymmetric synthesis of azetidines can be broadly categorized into several key strategies. These approaches leverage either pre-existing chirality from natural sources or employ catalytic asymmetric methods to induce stereochemistry.
Intramolecular Cyclization of Chiral Precursors
One of the most established and reliable methods for synthesizing chiral azetidines is the intramolecular cyclization of enantiopure 1,3-amino alcohols or their derivatives.[1] This strategy often utilizes the "chiral pool," starting from readily available and inexpensive chiral molecules like amino acids.[2] The key step is the formation of a C-N bond via an intramolecular nucleophilic substitution, where the stereochemistry of the starting material directly translates to the product.
The general approach involves converting a chiral 1,3-amino alcohol into a substrate with a good leaving group (e.g., mesylate, tosylate, or halide) at the hydroxyl position. Subsequent treatment with a base promotes the intramolecular S(_N)2 reaction, where the amine attacks the electrophilic carbon, leading to the formation of the azetidine ring with inversion of stereochemistry at the carbon bearing the leaving group. This method has been successfully used to prepare important building blocks like azetidine-2-carboxylic acid.[2]
Catalytic Asymmetric Synthesis
Modern synthetic efforts have focused on the development of catalytic enantioselective methods, which offer greater efficiency and atom economy. These strategies construct the chiral azetidine ring from achiral or prochiral precursors using a small amount of a chiral catalyst.
a) Transition Metal Catalysis: Copper-based catalytic systems have proven particularly effective. A notable example is the highly enantioselective and diastereoselective difunctionalization of azetines (unsaturated azetidine precursors).[3] In one such method, a copper/bisphosphine catalyst facilitates the addition of both a boryl and an allyl group across the double bond of an azetine, creating two new stereogenic centers with excellent control.[4][5] This reaction proceeds through a fast borylcupration of the azetine, followed by a rate-determining allylation step.[4]
b) Organocatalysis: Organocatalysis provides a powerful, metal-free alternative for chiral azetidine synthesis. One successful protocol involves the enantioselective α-chlorination of aldehydes using a chiral amine catalyst.[6] The resulting α-chloro aldehyde is reduced in situ to a stable β-chloro alcohol, which serves as a versatile chiral building block for subsequent conversion to a C2-functionalized azetidine.[6] This multi-step, one-pot procedure allows for the rapid preparation of functionalized azetidines with high enantiomeric excess.[6]
Diastereoselective Synthesis
For polysubstituted azetidines, controlling the relative stereochemistry between multiple chiral centers is critical. Diastereoselective methods often rely on substrate control, where the inherent stereochemistry of a complex starting material directs the formation of new stereocenters. For instance, the cyclization of enantiomerically pure 1,3-amino alcohols with three chiral centers can proceed diastereospecifically to yield highly substituted azetidines.[7] Similarly, catalytic methods, such as the copper-catalyzed boryl allylation of azetines, can exhibit complete diastereoselectivity, typically yielding a single diastereomer.[4][8]
Cycloaddition Reactions
[2+2] cycloaddition reactions represent a direct approach to forming the four-membered ring. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a notable method for synthesizing functionalized azetidines.[9] While powerful, challenges associated with this approach have limited its widespread application until the recent development of improved reaction protocols.[9]
Quantitative Data Summary
The following tables summarize quantitative data for representative examples of the key synthetic strategies discussed.
Table 1: Enantioselective Organocatalytic Synthesis of C2-Substituted Azetidines [6]
| Aldehyde Precursor | Overall Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Hexanal | 32 | 92 |
| Cyclohexanecarbaldehyde | 22 | 84 |
| Hydrocinnamaldehyde | 28 | 91 |
Table 2: Copper-Catalyzed Enantioselective Boryl Allylation of Azetines [5]
| Azetine Substrate (R1) | Allyl Phosphate (R2) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| PMP | Phenyl | 95 | >20:1 | 98 |
| PMP | 2-Naphthyl | 94 | >20:1 | 98 |
| PMP | 4-CF3-Ph | 92 | >20:1 | 97 |
| PMP | 2-Furyl | 85 | >20:1 | 96 |
PMP = p-methoxyphenyl
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Synthesis of a C2-Substituted Azetidine
This protocol is adapted from a method involving enantioselective α-chlorination of an aldehyde, followed by reduction, mesylation, nitrile displacement, reduction, and final cyclization.[6]
Step A: Synthesis of (R)-2-chlorohexan-1-ol
-
To a solution of the diarylprolinol silyl ether catalyst (0.1 mmol) in chloroform (2.0 mL) is added hexanal (1.0 mmol).
-
The solution is cooled to 0 °C, and N-chlorosuccinimide (NCS) (1.2 mmol) is added.
-
The reaction is stirred at 0 °C for 2 hours.
-
Sodium borohydride (NaBH4) (2.0 mmol) is then added, and the mixture is stirred for an additional 30 minutes.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the β-chloro alcohol.
Step B: Synthesis of the Final Azetidine
-
The (R)-2-chlorohexan-1-ol (1.0 mmol) is dissolved in dichloromethane (5.0 mL) and cooled to 0 °C. Triethylamine (1.5 mmol) is added, followed by methanesulfonyl chloride (1.2 mmol).
-
After stirring for 1 hour, the reaction is quenched with water and extracted. The crude mesylate is carried forward without further purification.
-
The mesylate is dissolved in dimethylformamide (DMF) (5.0 mL), and sodium cyanide (2.0 mmol) is added. The mixture is heated to 60 °C for 4 hours.
-
After cooling and workup, the resulting γ-chloronitrile is dissolved in tetrahydrofuran (THF) and cooled to 0 °C. A solution of borane-dimethyl sulfide complex (BH3·SMe2) is added dropwise.
-
The reaction is warmed to room temperature and then refluxed for 3 hours. After cooling and careful quenching, the crude γ-chloroamine is obtained.
-
The crude γ-chloroamine is dissolved in a 1:1 mixture of THF/H2O (10 mL). Potassium hydroxide (5.0 mmol) is added, and the mixture is subjected to microwave irradiation at 170 °C for 1 hour.
-
After cooling, the mixture is extracted with dichloromethane, dried, and concentrated. The final 2-butylazetidine is purified by flash chromatography.
Protocol 2: Copper-Catalyzed Enantioselective Boryl Allylation of an Azetine
This protocol is based on the highly stereoselective method for synthesizing 2,3-disubstituted azetidines.[5]
-
In a glovebox, a vial is charged with copper(I) bromide (CuBr) (0.005 mmol, 10 mol%), the chiral (S,S)-L1 bisphosphine ligand (0.006 mmol, 12 mol%), and bis(pinacolato)diboron (B2pin2) (0.075 mmol).
-
Anhydrous 1,4-dioxane (1.0 mL) is added, and the mixture is stirred for 10 minutes.
-
The N-PMP-protected azetine substrate (0.05 mmol) is added, followed by the allyl phosphate reactant (0.075 mmol).
-
The vial is sealed and the reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion (monitored by TLC or 1H NMR), the reaction mixture is opened to air and filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2,3-disubstituted azetidine. The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are determined by 1H NMR and chiral HPLC analysis, respectively.[5]
Visualizations
Caption: Overview of major synthetic strategies for chiral azetidines.
Caption: Experimental workflow for Cu-catalyzed azetidine synthesis.
Caption: Catalytic cycle for Cu-catalyzed boryl allylation of azetines.
Conclusion
The chiral synthesis of azetidines has evolved significantly, moving from classical substrate-controlled methods to highly efficient and selective catalytic strategies. The principles of intramolecular cyclization of chiral pool precursors remain a robust and valuable approach, particularly for fundamental building blocks like azetidine-2-carboxylic acid. Concurrently, modern transition metal and organocatalytic methods provide powerful tools for accessing novel, complex, and polysubstituted azetidine scaffolds with high enantiopurity. The continued development of these asymmetric methodologies will undoubtedly accelerate the integration of azetidines into drug discovery programs, unlocking new potential in therapeutic design.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (1-Benzylazetidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the enantioselective synthesis of (1-Benzylazetidin-2-yl)methanol, a chiral building block of significant interest in medicinal chemistry and drug development. The described synthetic strategy employs a robust and highly selective two-step sequence commencing with the formation of a key ketone intermediate, (1-benzylazetidin-2-yl)(methyl)methanone, from N-benzyl-L-proline. This is achieved through the generation of a Weinreb amide followed by reaction with a Grignard reagent. The subsequent and final step involves the asymmetric reduction of the ketone utilizing the well-established Corey-Bakshi-Shibata (CBS) reduction, which affords the desired chiral alcohol with high enantiopurity. This protocol is designed to be a practical guide for researchers, offering step-by-step experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the synthetic workflow and catalytic cycle.
Introduction
Chiral azetidine scaffolds are privileged structures in a multitude of biologically active compounds and approved pharmaceuticals. The conformational constraints imposed by the four-membered ring can lead to improved pharmacokinetic properties, such as metabolic stability and solubility. Specifically, enantiomerically pure this compound serves as a valuable synthon for the elaboration of more complex molecular architectures. The stereocenter at the 2-position is crucial for the biological activity of many derivatives, making its controlled synthesis a critical aspect of drug discovery and development. This application note details a reliable and scalable method for accessing this important chiral molecule with high enantiomeric excess.
Overall Synthetic Strategy
The enantioselective synthesis of this compound is accomplished via a two-stage process. The first stage focuses on the preparation of the prochiral ketone, (1-benzylazetidin-2-yl)(methyl)methanone. This is achieved by converting a suitable starting material, such as N-benzylazetidine-2-carboxylic acid, into its corresponding Weinreb amide. The Weinreb amide is then treated with a methyl Grignard reagent to furnish the desired ketone. The second stage involves the asymmetric reduction of the ketone to the target chiral alcohol using a chiral oxazaborolidine catalyst in what is known as the Corey-Bakshi-Shibata (CBS) reduction. This method is renowned for its high degree of enantioselectivity.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of (1-benzylazetidin-2-yl)(methyl)methanone
Part A: Synthesis of N-methoxy-N-methyl-1-benzylazetidine-2-carboxamide (Weinreb Amide)
This protocol is adapted from general procedures for Weinreb amide synthesis from carboxylic acids.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-benzylazetidine-2-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).
-
Amide Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a suitable coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) along with an organic base like triethylamine (2.5 eq) or diisopropylethylamine (2.5 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure Weinreb amide.
Part B: Synthesis of (1-benzylazetidin-2-yl)(methyl)methanone
This protocol describes the reaction of the Weinreb amide with a Grignard reagent.
-
Reaction Setup: Dissolve the N-methoxy-N-methyl-1-benzylazetidine-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Slowly add a solution of methylmagnesium bromide (MeMgBr, 1.5 eq, typically 3.0 M in diethyl ether) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ketone can be purified by flash column chromatography.
Stage 2: Enantioselective Synthesis of this compound via CBS Reduction
This protocol is based on the well-established Corey-Bakshi-Shibata reduction.[1][2][3]
-
Catalyst Preparation (in situ): To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, typically as a 1 M solution in toluene).
-
Borane Addition: Cool the catalyst solution to -78 °C (dry ice/acetone bath). Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise. Stir the mixture at -78 °C for 15 minutes.
-
Substrate Addition: Add a solution of (1-benzylazetidin-2-yl)(methyl)methanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction Progression: Stir the reaction at -78 °C. The reaction time can vary from a few minutes to several hours; monitor the progress by TLC.
-
Quenching: Upon completion, slowly quench the reaction at -78 °C by the dropwise addition of methanol.
-
Work-up and Purification: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 M HCl and stir for 30 minutes. Basify the aqueous layer with 1 M NaOH and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the enantiomerically enriched this compound.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Enantiomeric Excess (%) |
| 1A | Weinreb Amide | N-Benzylazetidine-2-carboxylic acid | N,O-dimethylhydroxylamine, HATU | 85-95 | N/A |
| 1B | Ketone | Weinreb Amide | MeMgBr | 70-85 | N/A |
| 2 | (S)-(1-Benzylazetidin-2-yl)methanol | Ketone | (S)-Me-CBS, BH₃·SMe₂ | 90-98 | >95 |
Visualization of Key Processes
Corey-Bakshi-Shibata (CBS) Reduction Catalytic Cycle
The enantioselectivity of the CBS reduction is achieved through a well-defined catalytic cycle involving the chiral oxazaborolidine catalyst.[1][2]
References
Application Notes and Protocol for the Preparation of (1-Benzylazetidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of (1-Benzylazetidin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The azetidine scaffold is a key structural motif in numerous biologically active compounds, and this protocol outlines a reliable method for the preparation of a key derivative through the reduction of a carboxylic acid precursor.
The described method utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of converting carboxylic acids to primary alcohols.[1][2][3] This procedure is analogous to established methods for the reduction of other amino acids and their N-substituted derivatives.[4][5] The protocol includes a detailed experimental procedure, a summary of quantitative data, and graphical representations of the synthetic pathway and workflow to ensure reproducibility and clarity for researchers.
Reaction Scheme
Caption: Synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantities and reaction parameters for the synthesis of this compound from 1-Benzylazetidine-2-carboxylic acid.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| 1-Benzylazetidine-2-carboxylic acid | 191.23 | 1.0 | 5.0 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.5 | 2.48 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
| Water (for workup) | 18.02 | - | 2.5 mL |
| 15% Sodium Hydroxide (aq) | - | - | 2.5 mL |
| Water (for workup) | 18.02 | - | 7.5 mL |
| Reaction Parameter | Value | ||
| Temperature | 0 °C to Reflux | ||
| Reaction Time | 4-6 hours | ||
| Expected Yield | 177.24 | 70-85% |
Note: The molar equivalents of LiAlH₄ are in excess to account for the acidic proton of the carboxylic acid and to ensure complete reduction.[1][6]
Experimental Protocol
Materials:
-
1-Benzylazetidine-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent decomposition of the LiAlH₄.
-
Place the entire apparatus under an inert atmosphere of nitrogen or argon.
-
In the flask, suspend lithium aluminum hydride (2.48 g, 2.5 equiv.) in anhydrous THF (50 mL).
-
-
Addition of Starting Material:
-
Dissolve 1-Benzylazetidine-2-carboxylic acid (5.0 g, 1.0 equiv.) in anhydrous THF (50 mL) in the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes. Control the addition rate to maintain the internal temperature below 10 °C.[7]
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup (Fieser Procedure):
-
After the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
CAUTION: The following steps are highly exothermic and will produce hydrogen gas. Perform this procedure slowly and carefully in a well-ventilated fume hood.
-
Sequentially and dropwise, add the following:
-
2.5 mL of water.
-
2.5 mL of 15% aqueous NaOH solution.
-
7.5 mL of water.
-
-
A granular white precipitate of aluminum salts should form.[4] Stir the resulting slurry at room temperature for an additional 30 minutes.
-
-
Isolation and Purification:
-
Filter the slurry through a pad of celite or filter paper using a Büchner funnel.
-
Wash the filter cake thoroughly with additional THF or another suitable solvent like diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualized Experimental Workflow
References
- 1. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jocpr.com [jocpr.com]
- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols for (1-Benzylazetidin-2-yl)methanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Benzylazetidin-2-yl)methanol is a chiral β-amino alcohol that holds significant potential as a ligand or precursor for catalysts in asymmetric synthesis. The rigid four-membered azetidine ring, combined with the stereogenic center at the 2-position, can create a well-defined chiral environment for catalytic transformations. While specific literature detailing the direct application of this compound as a catalyst is limited, its structural similarity to other successful chiral amino alcohols, such as prolinol analogues, suggests its utility in a range of enantioselective reactions.
This document provides detailed application notes and protocols for two key asymmetric transformations where this compound or its derivatives are expected to be effective catalysts: the enantioselective addition of diethylzinc to aldehydes and the asymmetric borane reduction of prochiral ketones. The provided protocols and data are based on established procedures for structurally related and well-documented chiral azetidine and prolinol-based catalysts, offering a strong starting point for researchers exploring the catalytic potential of this compound.
Key Applications and Mechanisms
Chiral azetidine derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions and as organocatalysts. The nitrogen and oxygen atoms of this compound can coordinate to a metal center, forming a chiral complex that can effectively discriminate between the enantiotopic faces of a prochiral substrate.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols are excellent ligands for this transformation, typically proceeding through a well-organized transition state.
Proposed Catalytic Cycle:
(1-Benzylazetidin-2-yl)methanol: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Development
(1-Benzylazetidin-2-yl)methanol is a chiral heterocyclic building block that has garnered interest in medicinal chemistry due to its unique structural features. The presence of a strained four-membered azetidine ring, a chiral center, and a reactive hydroxymethyl group makes it a valuable scaffold for the synthesis of diverse and novel drug candidates. The rigid azetidine core can impart favorable physicochemical properties to molecules, such as improved metabolic stability and aqueous solubility, while the benzyl group on the nitrogen atom can be readily modified or removed, allowing for further structural diversification. Azetidine derivatives, in general, are recognized as important motifs in drug discovery, contributing to the development of agents targeting a range of biological pathways.
Synthetic Approaches
The synthesis of this compound typically starts from commercially available precursors like azetidine-2-carboxylic acid or its esters. A common strategy involves the N-benzylation of the azetidine ring followed by the reduction of the carboxylic acid or ester functionality to the corresponding primary alcohol.
General Synthetic Workflow
Caption: Synthetic route to this compound.
Potential Therapeutic Applications
While specific biological data for this compound is not extensively reported in the public domain, the azetidine scaffold is present in numerous bioactive compounds. Derivatives of azetidine-2-carboxylic acid have been explored as antagonists for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor implicated in inflammatory responses. The general structure of this compound makes it an ideal starting point for the synthesis of libraries of compounds to be screened against various therapeutic targets.
Hypothetical Drug Discovery Workflow
The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery campaign targeting a hypothetical kinase.
Caption: A potential drug discovery workflow.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and potential derivatization of this compound. These are based on established chemical transformations for similar substrates.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from azetidine-2-carboxylic acid.
Materials:
-
Azetidine-2-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
N-Benzylation of Azetidine-2-carboxylic acid:
-
To a solution of azetidine-2-carboxylic acid (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-benzylazetidine-2-carboxylic acid, which can be used in the next step without further purification.
-
-
Reduction to this compound:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude 1-benzylazetidine-2-carboxylic acid from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0°C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Protocol 2: Derivatization via Etherification (Williamson Ether Synthesis)
This protocol describes the synthesis of an ether derivative from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Deprotonation:
-
Caution: NaH is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0°C under an argon atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether derivative.
-
Representative Data from Related Azetidine Derivatives
| Compound ID | Structure (Scaffold) | FFA2 IC₅₀ (nM) | Microsomal Stability (t½, min) |
| Analog 1 | Azetidine-2-carboxamide | 550 | 35 |
| Analog 2 | N-Methyl-azetidine-2-carboxamide | 274 | 48 |
| Analog 3 | 1-Acyl-azetidine-2-carboxamide | 50 | >60 |
| GLPG0974 | 1-(Benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carboxylic acid derivative | 9 | >60 |
Data is illustrative and based on publicly available information for analogous compounds.
Signaling Pathway Implication (Hypothetical)
Derivatives of this compound, if developed as FFA2 antagonists, would modulate signaling pathways involved in inflammation. The diagram below illustrates the general mechanism of FFA2 signaling and its inhibition.
Caption: FFA2 signaling and point of inhibition.
Disclaimer: The provided protocols and applications are for informational purposes and should be adapted and optimized by qualified researchers. All laboratory work should be conducted with appropriate safety precautions. The biological data and signaling pathway are based on related compound classes and are intended to be illustrative of the potential applications of this compound in drug discovery.
Synthesis and Application of (1-Benzylazetidin-2-yl)methanol Derivatives and Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides detailed application notes and experimental protocols for the synthesis of (1-Benzylazetidin-2-yl)methanol and its derivatives. This class of compounds holds potential for therapeutic applications, and the following sections outline the synthetic pathways, key experimental procedures, and characterization data.
The synthesis of the core scaffold, this compound, can be achieved through a multi-step process commencing with readily available starting materials. A common strategy involves the N-alkylation of a suitable azetidine precursor followed by the reduction of a carboxylic acid or ester functionality. The enantiomerically pure form, (S)-(1-Benzylazetidin-2-yl)methanol, is of particular interest in medicinal chemistry and can be synthesized from L-proline, a naturally occurring amino acid.
Synthetic Workflow and Key Reactions
A plausible synthetic route to (S)-(1-Benzylazetidin-2-yl)methanol starts with the N-benzylation of L-proline. This is typically achieved by reacting L-proline with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The resulting N-benzyl-L-proline is then reduced to the corresponding alcohol, (S)-(1-benzylpyrrolidin-2-yl)methanol (also known as N-benzyl-L-prolinol).
A more direct, albeit less common, approach would involve the N-benzylation of azetidine-2-carboxylic acid followed by reduction of the carboxylic acid group. The reduction of carboxylic acids to primary alcohols is a standard transformation in organic synthesis, frequently employing powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Below is a generalized workflow for the synthesis of (S)-(1-Benzylazetidin-2-yl)methanol:
Caption: Conceptual synthetic workflow for (S)-(1-Benzylazetidin-2-yl)methanol.
Experimental Protocols
While a specific, detailed protocol for the complete synthesis of this compound with characterization data is not available in the public domain, the following protocols for key transformations can be adapted by skilled researchers.
Protocol 1: Synthesis of N-Benzyl-L-proline
This procedure is adapted from established methods for the N-alkylation of amino acids.
Materials:
-
L-proline
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-proline in an aqueous solution of potassium carbonate.
-
Add benzyl bromide dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, wash the reaction mixture with ethyl acetate to remove any unreacted benzyl bromide.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-L-proline.
Protocol 2: Reduction of a Carboxylic Acid to a Primary Alcohol using LiAlH₄ (General Procedure)
This is a general protocol for the reduction of a carboxylic acid, such as N-benzyl-azetidine-2-carboxylic acid, to the corresponding alcohol. Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere by trained personnel.
Materials:
-
Carboxylic acid (e.g., N-benzyl-azetidine-2-carboxylic acid)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt can be used for a safer workup.
-
Stir the resulting mixture until a granular precipitate is formed.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by column chromatography or distillation.
Data Presentation
Due to the limited availability of specific experimental data for the synthesis of this compound and its analogs in the public domain, the following tables are presented as templates. Researchers can populate these tables with their own experimental findings.
Table 1: Synthesis of this compound Derivatives - Reaction Conditions and Yields
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | N-Benzylazetidine-2-carboxylic acid | 1. LiAlH₄, THF, 0 °C to reflux | This compound | Data not available |
| 2 | Analog 1 Starting Material | Specify reagents and conditions | Analog 1 | Enter yield |
| 3 | Analog 2 Starting Material | Specify reagents and conditions | Analog 2 | Enter yield |
Table 2: Characterization Data for this compound and Analogs
| Compound | Molecular Formula | MW | m.p. (°C) or b.p. (°C/mmHg) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | C₁₁H₁₅NO | 177.24 | Data not available | Data not available | Data not available | Data not available |
| Analog 1 | Formula | MW | Enter data | Enter data | Enter data | Enter data |
| Analog 2 | Formula | MW | Enter data | Enter data | Enter data | Enter data |
Table 3: Biological Activity of this compound Derivatives
| Compound | Target | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Analog 1 | e.g., Monoamine Oxidase A | e.g., Fluorometric assay | Enter data | Cite source |
| Analog 2 | e.g., Acetylcholinesterase | e.g., Ellman's assay | Enter data | Cite source |
| Analog 3 | e.g., EGFR Kinase | e.g., Kinase Glo assay | Enter data | Cite source |
Application Notes
Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. The azetidine ring is a valuable structural motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The benzyl group can be readily substituted with various functional groups to explore structure-activity relationships (SAR).
Potential therapeutic applications for analogs of this compound could include:
-
Enzyme Inhibition: The scaffold could be elaborated to target the active sites of various enzymes, such as kinases, proteases, or oxidoreductases like monoamine oxidases.
-
Receptor Modulation: Derivatives could be designed to interact with specific G-protein coupled receptors (GPCRs) or ion channels.
-
Central Nervous System (CNS) Agents: The lipophilic nature of the benzyl group may facilitate blood-brain barrier penetration, making these compounds candidates for CNS-active drugs.
The general workflow for exploring the therapeutic potential of these derivatives is as follows:
Caption: Drug discovery workflow for this compound derivatives.
Researchers are encouraged to utilize the provided synthetic frameworks to generate novel analogs and populate the data tables with their findings. This systematic approach will aid in the elucidation of structure-activity relationships and the potential identification of new drug candidates.
Application Notes and Protocols: Experimental Procedure for N-Benzylation of (azetidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-benzylation of (azetidin-2-yl)methanol, a valuable building block in medicinal chemistry. The procedure is based on established methods for the N-alkylation of cyclic amines and is intended to be a reliable starting point for laboratory synthesis.
Introduction
Azetidine moieties are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties, such as improved metabolic stability, solubility, and three-dimensional diversity. The N-benzylation of (azetidin-2-yl)methanol serves as a crucial step in the synthesis of more complex molecules, where the benzyl group can act as a protecting group or as a key pharmacophoric element. This protocol details a common and effective method for this transformation using benzyl bromide and a suitable base.
Reaction Principle
The N-benzylation of (azetidin-2-yl)methanol proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A base is used to deprotonate the secondary amine, increasing its nucleophilicity and driving the reaction to completion.
Experimental Protocol
Materials and Reagents:
-
(azetidin-2-yl)methanol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add (azetidin-2-yl)methanol (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (approximately 10-20 mL per gram of starting material). Add a base, such as potassium carbonate (2.0-3.0 eq) or triethylamine (1.5-2.0 eq).
-
Addition of Benzyl Bromide: While stirring the mixture, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), filter the reaction mixture to remove the base. If an organic base like triethylamine was used, this step can be skipped.
-
Extraction: Transfer the filtrate to a separatory funnel. If the reaction was performed in a water-miscible solvent like acetonitrile, the solvent should be removed under reduced pressure, and the residue redissolved in a water-immiscible solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-benzyl-(azetidin-2-yl)methanol.
Data Presentation
The following table summarizes typical yields for N-benzylation reactions of various amines under different conditions, which can serve as a reference for the expected outcome of the described protocol.
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
| Benzimidazole | Benzyl bromide | NaH | THF | Room Temp | ~87%[1] |
| Aniline | Benzyl alcohol | Pd@La-BDC MOF | Toluene | 150 °C | ~97%[2] |
| Various amines | Aliphatic halides | CuBr/PMDTA | - | Room Temp | - |
| Pyrroles | Benzyl bromide | KOtBu | DMSO | Room Temp | - |
Note: The yields are highly dependent on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-benzylation of (azetidin-2-yl)methanol.
Signaling Pathway (Reaction Mechanism)
Caption: SN2 mechanism for N-benzylation.
References
Application Notes and Protocols for (1-Benzylazetidin-2-yl)methanol as a Scaffold for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry. Its constrained, non-planar structure provides a unique three-dimensional scaffold that can be exploited to develop potent and selective ligands for various biological targets. The "(1-Benzylazetidin-2-yl)methanol" core represents a versatile starting point for the synthesis of diverse chemical libraries. The benzyl group at the nitrogen atom offers a handle for modification, while the hydroxymethyl group at the 2-position provides a key point for derivatization to explore structure-activity relationships (SAR). The inherent chirality of the 2-substituted azetidine ring also allows for the development of stereochemically defined drug candidates.
While specific, publicly available research on the direct use of this compound as a scaffold for a wide range of bioactive molecules is limited, this document provides a comprehensive guide based on established synthetic methodologies for analogous structures and general principles of medicinal chemistry. These application notes and protocols are intended to serve as a foundational resource for researchers interested in exploring the potential of this promising scaffold.
Synthesis of the this compound Scaffold
The synthesis of chiral this compound can be approached through several synthetic routes, often starting from commercially available chiral precursors like β-amino acids or through asymmetric synthesis. A common strategy involves the cyclization of a suitably protected amino alcohol derivative.
Representative Synthetic Workflow:
Caption: General synthetic workflow for (S)-(1-Benzylazetidin-2-yl)methanol.
Experimental Protocol: Synthesis of (S)-(1-Benzylazetidin-2-yl)methanol
This protocol is a representative example and may require optimization.
Materials:
-
L-Azetidine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Esterification:
-
Suspend L-Azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.
-
-
Reduction:
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add a solution of the crude methyl ester hydrochloride (1.0 eq) in anhydrous THF.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-azetidin-2-ylmethanol.
-
-
N-Benzylation:
-
Dissolve the crude (S)-azetidin-2-ylmethanol (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-(1-Benzylazetidin-2-yl)methanol.
-
Derivatization Strategies for Bioactive Molecules
The hydroxyl group of this compound is a prime site for derivatization to generate a library of compounds for biological screening.
Caption: Derivatization strategies for the this compound scaffold.
Experimental Protocols for Derivatization
1. Esterification (Amide Coupling Conditions):
-
To a solution of this compound (1.0 eq), a carboxylic acid (1.1 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the dicyclohexylurea byproduct and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
2. Etherification (Williamson Ether Synthesis):
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add an alkyl or benzyl halide (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ether by column chromatography.
Potential Biological Activities and Data Presentation
Derivatives of the this compound scaffold have the potential to exhibit a wide range of biological activities, including but not limited to enzyme inhibition (e.g., proteases, kinases) or receptor modulation (e.g., GPCRs). The following table is a template for presenting quantitative biological data.
Table 1: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | R-Group (at -CH₂OH) | Target | Assay Type | IC₅₀ / EC₅₀ (nM) |
| SCAFFOLD-01 | -OCOPh | Cathepsin K | Fluorogenic Substrate | 150 |
| SCAFFOLD-02 | -OCH₂Ph | Dopamine D2 Receptor | Radioligand Binding | 85 |
| SCAFFOLD-03 | -NHCH₂Ph | p38 MAPK | Kinase Activity | 210 |
| SCAFFOLD-04 | -OCO-(4-Cl-Ph) | Cathepsin K | Fluorogenic Substrate | 75 |
| SCAFFOLD-05 | -OCH₂-(4-F-Ph) | Dopamine D2 Receptor | Radioligand Binding | 40 |
Note: The data presented in this table is purely illustrative to demonstrate a structured format for data presentation. No specific biological activity for derivatives of this compound has been reported in the public domain at the time of this writing.
Potential Signaling Pathway Modulation
Given the prevalence of nitrogen-containing heterocycles in GPCR ligands, derivatives of this compound could potentially modulate G-protein coupled receptor signaling pathways.
Caption: A generalized GPCR signaling pathway potentially modulated by azetidine derivatives.
Conclusion
The this compound scaffold holds considerable promise as a starting point for the development of novel bioactive molecules. Its unique three-dimensional structure and readily available handles for chemical modification make it an attractive target for medicinal chemists. While the current body of literature specifically detailing the biological applications of its derivatives is sparse, the established importance of the azetidine motif in drug discovery suggests that this scaffold is ripe for exploration. The synthetic protocols and derivatization strategies outlined in these application notes provide a solid foundation for researchers to embark on the design and synthesis of new chemical entities based on this versatile framework. Future systematic SAR studies are warranted to unlock the full therapeutic potential of this intriguing molecular scaffold.
Application Notes and Protocols for the Large-Scale Synthesis of Chiral 2-Azetidinemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the enantioselective synthesis of chiral 2-azetidinemethanol, a valuable building block in pharmaceutical and medicinal chemistry. The primary route detailed herein involves the preparation of N-Boc protected chiral azetidine-2-carboxylic acid followed by its efficient reduction to the corresponding alcohol. This methodology is well-suited for large-scale production, offering high yields and excellent enantiomeric purity. Applications of chiral 2-azetidinemethanol in the synthesis of bioactive molecules, including potential central nervous system (CNS) agents and antibiotics, are also discussed.
Introduction
Chiral 2-azetidinemethanol is a key structural motif found in a variety of biologically active compounds. Its rigid four-membered ring and chiral carbinol center make it an important building block for introducing conformational constraints and specific stereochemistry in drug candidates. The development of robust and scalable synthetic routes to enantiomerically pure 2-azetidinemethanol is therefore of significant interest to the pharmaceutical industry. This document outlines a reliable and scalable two-stage process for its preparation.
Synthetic Strategy Overview
The most common and scalable approach to chiral 2-azetidinemethanol involves a two-step sequence:
-
Synthesis of N-protected Chiral Azetidine-2-Carboxylic Acid: This step establishes the crucial stereocenter of the molecule. A widely used and commercially available intermediate is N-Boc-(S)-azetidine-2-carboxylic acid.
-
Reduction of the Carboxylic Acid: The protected amino acid is then reduced to the corresponding primary alcohol. Borane-based reagents are preferred for this transformation on a large scale due to their high chemoselectivity and milder reaction conditions compared to metal hydrides like lithium aluminum hydride.
This strategy allows for the production of either enantiomer by starting with the appropriate chiral azetidine-2-carboxylic acid.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid
This protocol is adapted from established methods for the large-scale synthesis of the N-Boc protected amino acid, a key starting material.
Materials:
-
(S)-Azetidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
Equipment:
-
Large glass reactor with overhead stirring, temperature control, and addition funnel
-
pH meter
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In the glass reactor, dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0-5 °C and add a 2 M aqueous solution of sodium hydroxide (2.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Boc-Protection: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2 x volume of aqueous layer) to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Cool the aqueous layer to 0-5 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x volume of aqueous layer).
-
-
Isolation:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-azetidine-2-carboxylic acid as a white solid.
-
Protocol 2: Scalable Reduction of (S)-N-Boc-azetidine-2-carboxylic acid to (S)-N-Boc-2-azetidinemethanol
This protocol utilizes a borane-tetrahydrofuran complex for the selective reduction of the carboxylic acid.
Materials:
-
(S)-N-Boc-azetidine-2-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Equipment:
-
Large, dry glass reactor with overhead stirring, temperature control, inert atmosphere (nitrogen or argon), and an addition funnel
-
Cannula for liquid transfer
Procedure:
-
Reaction Setup: Charge the dry reactor with (S)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Add the 1 M solution of borane-tetrahydrofuran complex (2.0-2.5 eq) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Quenching:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous gas evolution will be observed. Continue adding methanol until the gas evolution ceases.
-
-
Work-up:
-
Add saturated aqueous sodium bicarbonate solution to the mixture.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
-
Isolation:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary, though for many applications the crude material is of sufficient purity.
-
Data Presentation
| Parameter | Protocol 1: Boc-Protection | Protocol 2: Reduction |
| Starting Material | (S)-Azetidine-2-carboxylic acid | (S)-N-Boc-azetidine-2-carboxylic acid |
| Key Reagent | Di-tert-butyl dicarbonate | Borane-tetrahydrofuran complex |
| Typical Scale | 1 kg | 1 kg |
| Typical Yield | 90-95% | 85-92% |
| Enantiomeric Excess | >99% | >99% |
| Purity (crude) | >95% | >90% |
| Reaction Time | 12-16 hours | 4-6 hours |
| Purification | Acid-base extraction | Optional column chromatography |
Visualization of Workflows and Relationships
Caption: Synthetic workflow for (S)-2-azetidinemethanol.
Caption: Role of chiral 2-azetidinemethanol in drug discovery.
Safety Considerations
-
Borane-tetrahydrofuran complex (BH₃·THF): This reagent is flammable and reacts violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn.
-
Quenching: The quenching of excess borane with methanol is highly exothermic and produces flammable hydrogen gas. The addition of methanol must be done slowly and at a controlled temperature (0-5 °C).
-
Large-Scale Reactions: All large-scale reactions should be conducted by trained personnel in appropriate reactors with proper safety controls, including emergency quench and ventilation systems.
Conclusion
The synthetic route detailed in this document provides a reliable and scalable method for the production of enantiomerically pure chiral 2-azetidinemethanol. The use of N-Boc protection followed by borane-mediated reduction offers a safe and efficient pathway suitable for industrial applications. The resulting chiral alcohol is a versatile building block for the synthesis of a wide range of high-value compounds, particularly in the field of drug discovery and development.
Application Notes and Protocols: Incorporation of Azetidine Scaffolds into Peptide Mimics
Introduction
The incorporation of constrained amino acid analogues into peptides is a powerful strategy in medicinal chemistry to develop peptide mimics with enhanced pharmacological properties. Azetidine-containing amino acids are of particular interest as they introduce conformational rigidity into the peptide backbone.[1] This rigidity can pre-organize the peptide into a bioactive conformation, leading to increased receptor affinity and specificity. Furthermore, the presence of the four-membered azetidine ring can confer improved stability against proteolytic degradation, a common challenge in the development of peptide-based therapeutics.[2][3] The substitution on the azetidine nitrogen, such as a benzyl group, can be further utilized for functionalization or to modulate the compound's physicochemical properties.
The 3-aminoazetidine (3-AAz) subunit, for instance, has been shown to be a potent turn-inducing element, significantly improving the efficiency of macrocyclization in the synthesis of cyclic peptides.[2][3][4] This approach has been successfully applied to the synthesis of tetra-, penta-, and hexapeptides.[2][3][4] Moreover, the azetidine moiety can be selectively functionalized post-synthesis, allowing for the attachment of various reporters, such as dyes or biotin, for further biological studies.[2][3][4]
Data Presentation
The incorporation of azetidine building blocks can significantly impact the synthetic yields and biological stability of peptide mimics. The following tables summarize representative quantitative data for peptides containing a 3-aminoazetidine (3-AAz) moiety, which can be expected to be comparable for other azetidine-containing building blocks.
Table 1: Comparison of Cyclization Yields for Azetidine-Containing vs. Unmodified Peptides
| Peptide Sequence | Modification | Ring Size | Cyclization Yield (%) | Reference |
| Gly-Phe-Leu-Pro | Unmodified | Tetrapeptide | 10-15 | [3] |
| Gly-(3-AAz)-Leu-Pro | 3-Aminoazetidine | Tetrapeptide | 50-60 | [3] |
| Ala-Val-Gly-Glu-Ile | Unmodified | Pentapeptide | 25-35 | [4] |
| Ala-(3-AAz)-Gly-Glu-Ile | 3-Aminoazetidine | Pentapeptide | 70-80 | [4] |
| Tyr-D-Trp-Lys-Val-His-Phe | Unmodified | Hexapeptide | 40-50 | [2] |
| Tyr-(3-AAz)-Lys-Val-His-Phe | 3-Aminoazetidine | Hexapeptide | 85-95 | [2] |
Table 2: Proteolytic Stability of Azetidine-Containing Peptides
| Peptide | Protease | Half-life (t½) in min | Reference |
| Unmodified Cyclohexapeptide | Trypsin | 60 | [2][3] |
| 3-AAz Cyclohexapeptide | Trypsin | > 1440 | [2][3] |
| Unmodified Linear Peptide | Chymotrypsin | 15 | [3] |
| 3-AAz Linear Peptide | Chymotrypsin | 120 | [3] |
Experimental Protocols
The following protocols describe the general methodology for the incorporation of an azetidine-based building block, such as (1-Benzylazetidin-2-yl)methanol, into a peptide sequence using solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Synthesis of an Azetidine-Containing Linear Peptide
This protocol outlines the manual synthesis of a linear peptide on a rink amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(1-Benzylazetidin-2-yl)methanol (or analogous azetidine building block)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Incorporation of the Azetidine Building Block:
-
Repeat the Fmoc deprotection step (Step 2).
-
Couple the Fmoc-(1-Benzylazetidin-2-yl)methanol (or analogous building block) using the same procedure as in Step 3.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Cyclization of an Azetidine-Containing Peptide
This protocol describes the head-to-tail cyclization of a linear peptide in solution.
Materials:
-
Purified linear peptide with protecting groups removed from the N- and C-termini
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Magnetic stirrer
Procedure:
-
Dissolve the purified linear peptide in anhydrous DMF to a final concentration of 1 mM.
-
Add DIPEA (4 eq.) to the solution and stir.
-
Add BOP (1.5 eq.) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the DMF under reduced pressure.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated using these peptide mimics.
References
Troubleshooting & Optimization
Improving yield and purity in (1-Benzylazetidin-2-yl)methanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yield and purity in the synthesis of (1-Benzylazetidin-2-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step process. The first step is the synthesis of the precursor, 1-benzylazetidine-2-carboxylic acid. This is followed by the reduction of the carboxylic acid to the desired primary alcohol, this compound.
Q2: Which reducing agent is recommended for the conversion of 1-benzylazetidine-2-carboxylic acid to this compound?
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for the reduction of carboxylic acids to primary alcohols and is commonly used for this transformation.[1][2][3] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids.[1][3]
Q3: What are the primary challenges that can lead to low yield in this synthesis?
Low yields can stem from several factors:
-
Incomplete reaction: The reduction may not go to completion, leaving unreacted starting material.
-
Side reactions: The formation of byproducts can consume the starting material and complicate purification.
-
Difficult workup: Emulsion formation during the quenching and extraction steps can lead to product loss.[2]
-
Purification losses: The product may be lost during chromatographic purification or distillation.
Q4: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A spot corresponding to the starting carboxylic acid should gradually be replaced by a new spot for the product alcohol. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.
Q5: What are typical impurities that might be observed in the final product?
Potential impurities include unreacted 1-benzylazetidine-2-carboxylic acid, the intermediate aldehyde (though usually transient), and any byproducts from side reactions. Solvents used in the reaction and workup may also be present as residual impurities.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, particularly in the reduction step.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive or insufficient LiAlH₄. | Use a fresh, unopened container of LiAlH₄ or test the activity of the current batch. Ensure a sufficient excess of the reducing agent is used (typically 2-3 equivalents). |
| Low reaction temperature. | While the initial addition of LiAlH₄ is often done at 0 °C for safety, the reaction may require warming to room temperature or gentle reflux to proceed to completion. | |
| Poor quality starting material. | Ensure the 1-benzylazetidine-2-carboxylic acid is pure and dry. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently heat the reaction mixture, monitoring by TLC. |
| Insufficient amount of LiAlH₄. | Add an additional portion of LiAlH₄ to the reaction mixture. | |
| Formation of a Persistent Emulsion during Workup | Formation of aluminum salts.[2] | Follow a careful quenching procedure, such as the Fieser workup, which involves the sequential addition of water, a sodium hydroxide solution, and then more water to precipitate granular aluminum salts that are easier to filter.[2] |
| Vigorous shaking during extraction. | Use gentle inversions instead of vigorous shaking during the extraction process. | |
| Product is Contaminated with an Oily Residue | Incomplete removal of the drying agent or high-boiling point solvent. | Ensure the organic extracts are properly dried and that the solvent is completely removed under reduced pressure. |
| Presence of silicone grease from glassware. | Use Teflon sleeves or a minimal amount of high-vacuum grease on glass joints. |
Experimental Protocols
Synthesis of 1-Benzylazetidine-2-carboxylic acid
A plausible synthetic route to 1-benzylazetidine-2-carboxylic acid can be adapted from known procedures for the synthesis of azetidine-2-carboxylic acid and its derivatives. One common approach involves the cyclization of a suitable precursor, followed by N-benzylation.
Reduction of 1-Benzylazetidine-2-carboxylic acid to this compound
This protocol is a representative procedure adapted from general methods for the LiAlH₄ reduction of N-protected amino acids.[4][5]
Materials:
-
1-Benzylazetidine-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Dichloromethane (for TLC)
-
Methanol (for TLC)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 1-benzylazetidine-2-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.
-
The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF and ethyl acetate.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Quantitative Data (Representative)
The following table presents representative yields for the reduction of N-protected amino acids to their corresponding alcohols, which can be considered analogous to the reduction of 1-benzylazetidine-2-carboxylic acid.
| Starting Material | Reducing Agent | Yield (%) | Reference |
| L-Valine | LiAlH₄ | 73-75 | [5] |
| Alanine | LiAlH₄ | 70 | [4] |
| Phenylglycine | LiAlH₄ | 76 | [4] |
| Phenylalanine | LiAlH₄ | 87 | [4] |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Optimization of Azetidine Ring Formation
Welcome to the technical support center for the optimization of reaction conditions for azetidine ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges in the synthesis of azetidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the azetidine ring?
A1: The primary methods for synthesizing the azetidine ring include:
-
Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1]
-
[2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene.[1][2] This can be promoted photochemically or with catalysts.[1][2]
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[1]
Q2: Why are my intramolecular cyclization reactions resulting in low yields?
A2: Low yields are a common issue in azetidine synthesis due to the high activation energy required to form a strained four-membered ring.[3] Potential causes include:
-
Competing Intermolecular Reactions: The precursor may react with other molecules of itself (dimerization) or form longer chains (polymerization) instead of cyclizing. This is often dependent on concentration.[1]
-
Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with hindered substrates or strong, non-nucleophilic bases.[1]
-
Poor Leaving Group: The leaving group (e.g., halogen, mesylate, tosylate) may not be reactive enough under the chosen reaction conditions.[1]
-
Steric Hindrance: Bulky substituents on the substrate can impede the approach of the nucleophilic nitrogen, slowing down the cyclization.[1][3]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly influence the reaction's outcome.[1]
Q3: What is the best protecting group for the azetidine nitrogen?
A3: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is generally stable under many reaction conditions for functionalizing the azetidine ring and can be easily removed under acidic conditions.[4] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also used and offer different deprotection strategies.[4]
Q4: How can I effectively purify my azetidine derivative?
A4: The purification of azetidine derivatives can be challenging due to their polarity and potential volatility.[4]
-
Column Chromatography: This is a common method. Using a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product.[4] Using neutral or basic alumina can be a good alternative to silica gel to prevent the degradation of acid-sensitive azetidines.[3]
-
Recrystallization: This can be an effective purification method for solid derivatives.[4]
Troubleshooting Guides
Problem: Low Yield in Azetidine Ring Formation
If you are experiencing low yields during azetidine ring formation, consider the following troubleshooting steps.
References
Troubleshooting stereoselectivity in chiral azetidine synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of chiral azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during these sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in azetidine synthesis?
A1: The main approaches to control stereoselectivity, particularly in common methods like the Staudinger [2+2] cycloaddition between a ketene and an imine, include:
-
Use of Chiral Auxiliaries: A chiral group is temporarily attached to a reactant to guide the stereochemical course of the reaction.[1] Evans oxazolidinones are a well-established class of effective chiral auxiliaries.[1]
-
Chiral Catalysts: Employing chiral catalysts can induce enantioselectivity.[1] Examples include cinchona alkaloids (like benzoylquinine), N-heterocyclic carbenes (NHCs), and chiral phosphoric acids.[1][2]
-
Substrate Control: A chiral reactant, such as an imine derived from a chiral amine or aldehyde, can dictate the stereochemical outcome.[1]
Q2: How does solvent polarity affect the diastereoselectivity (cis/trans ratio) of the Staudinger [2+2] cycloaddition?
A2: Solvent polarity is a critical factor in determining the ratio of cis to trans isomers in β-lactam (azetidin-2-one) synthesis.[1] Generally, non-polar solvents like benzene or toluene favor the formation of the cis isomer, while polar solvents such as dichloromethane (DCM) or acetonitrile tend to yield the trans isomer.[1] This is because polar solvents can stabilize the zwitterionic intermediate, allowing it to equilibrate to the thermodynamically more stable conformation that leads to the trans product before ring closure occurs.[1]
Q3: What is the general mechanism of the Staudinger [2+2] cycloaddition, and what determines the stereochemical outcome?
A3: The Staudinger reaction is generally accepted to proceed via a two-step mechanism. First, the imine nitrogen performs a nucleophilic attack on the central carbon of the ketene, forming a zwitterionic intermediate.[1] The second step is a conrotatory ring closure to form the four-membered azetidine ring.[1] The final stereochemistry (cis or trans) is determined during this ring-closure step and depends on the relative orientation of the substituents on the intermediate.[1] Factors that influence the rate of ring closure versus the rate of bond rotation in the intermediate will directly impact the final diastereomeric ratio.[1]
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (Poor cis/trans Selectivity)
If your reaction is producing an undesirable mixture of cis and trans isomers, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution | Rationale |
| Inappropriate Solvent Polarity | For cis selectivity, switch to a non-polar solvent (e.g., benzene, toluene). For trans selectivity, use a more polar solvent (e.g., dichloromethane, acetonitrile).[1] | Non-polar solvents promote rapid ring closure of the initial zwitterionic intermediate, favoring the kinetically controlled cis product. Polar solvents stabilize the intermediate, allowing isomerization to the thermodynamically favored trans product.[1] |
| Suboptimal Reaction Temperature | For cis selectivity, try running the reaction at a lower temperature. For trans selectivity, a higher temperature may be beneficial.[1] | Lower temperatures favor the kinetically controlled cis product by minimizing the energy available for isomerization of the intermediate.[1] Higher temperatures can provide the necessary energy for equilibration to the thermodynamically more stable trans product.[1] |
| Order of Reagent Addition | Experiment with the order in which reagents are added. For example, adding the base to a solution of the imine and acid chloride can sometimes influence the outcome.[1] | The timing of ketene generation in the presence of the imine can affect the concentration of intermediates and favor certain reaction pathways, thereby influencing diastereoselectivity.[1] |
Problem 2: Low Enantiomeric Excess (e.e.)
If you are observing poor enantioselectivity in your asymmetric synthesis, the following factors may be at play.
| Potential Cause | Suggested Solution | Rationale |
| Ineffective Chiral Catalyst | Screen a variety of chiral catalysts. For Staudinger reactions, consider cinchona alkaloids or planar-chiral nucleophiles.[1] If using an N-heterocyclic carbene (NHC) catalyst, vary its steric and electronic properties.[1] For desymmetrization reactions, BINOL-derived phosphoric acid catalysts with bulky groups have shown high selectivity.[2] | The catalyst's structure creates a specific chiral environment around the reactants. A poorly matched catalyst will not effectively differentiate between the two prochiral faces of the substrate, leading to low e.e. |
| Poorly Matched Chiral Auxiliary | Ensure the chiral auxiliary is positioned to effectively shield one face of the reacting molecule. If the desired stereocontrol is not achieved, consider using a different auxiliary.[1] | The steric bulk and conformational rigidity of the chiral auxiliary are crucial for inducing high diastereoselectivity by directing the approach of the incoming reagent.[1] |
| Racemization of Product or Intermediate | Check for potential racemization pathways under your reaction or workup conditions. This can be caused by harsh acidic or basic conditions, or elevated temperatures.[1] | The stereochemical integrity of the product can be compromised if conditions allow for the equilibration of stereocenters after the stereodetermining step.[1] |
Data Tables
Table 1: Effect of Solvent on Diastereoselectivity in a Staudinger Reaction
| Solvent | Polarity | Typical Outcome | Reference |
| Benzene | Non-polar | Favors cis isomer | [1] |
| Toluene | Non-polar | Favors cis isomer | [1] |
| Dichloromethane (DCM) | Polar | Favors trans isomer | [1] |
| Acetonitrile | Polar | Favors trans isomer | [1] |
| Chlorobenzene | Polar | Favors trans isomer | [1] |
Table 2: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Intramolecular Aminolysis
| Entry | Catalyst (mol%) | Solvent | Temperature | Yield (%) | Azetidine:Pyrrolidine Ratio |
| 1 | La(OTf)₃ (5) | 1,2-Dichloroethane | Reflux | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene | Reflux | 75 | 10:1 |
| 3 | La(OTf)₃ (5) | Acetonitrile | Reflux | 65 | >20:1 |
| 4 | La(OTf)₃ (5) | THF | Reflux | 58 | >20:1 |
Data adapted from a study on the intramolecular aminolysis of cis-3,4-epoxy amines.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Staudinger [2+2] Cycloaddition
This protocol is a general guideline for the synthesis of an azetidin-2-one (β-lactam) via the Staudinger reaction.
Materials:
-
Imine (1.0 equiv)
-
Acid chloride (1.1 equiv)
-
Tertiary amine base (e.g., triethylamine, 1.2 equiv)
-
Anhydrous non-polar solvent (e.g., toluene) for cis selectivity or polar solvent (e.g., DCM) for trans selectivity.
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the imine (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
To this solution, add the acid chloride (1.1 equiv).
-
Follow with the dropwise addition of the tertiary amine base (1.2 equiv) over 10-15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the azetidin-2-one.
(This protocol is a generalized representation based on procedures described in the literature.[1])
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol describes a method for synthesizing substituted azetidines from cis-3,4-epoxy amines.
Materials:
-
cis-3,4-epoxy amine (1.0 equiv)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%)
-
1,2-Dichloroethane (DCE) (to make a 0.2 M solution)
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous Na₂SO₄
Procedure:
-
Add La(OTf)₃ (5 mol%) to a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (0.2 M) at room temperature.
-
Stir the mixture under reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography to yield the corresponding azetidine.
(This protocol is adapted from the optimized conditions reported by Kuriyama et al.[3][4])
Visualizations
Caption: Troubleshooting workflow for improving stereoselectivity.
Caption: Stereochemical pathways in the Staudinger cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Common side reactions in the synthesis of N-substituted azetidines
Welcome to the Technical Support Center for the synthesis of N-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of N-substituted azetidines?
A1: The synthesis of N-substituted azetidines is often complicated by the inherent ring strain of the four-membered ring. The most prevalent side reactions include:
-
Ring-opening reactions: The azetidine ring can be opened by nucleophiles, particularly after the formation of a reactive azetidinium ion intermediate. This leads to the formation of undesired linear amine derivatives.[1][2][3][4][5]
-
Polymerization: Both cationic and anionic ring-opening polymerization can occur, especially under acidic or basic conditions, leading to a complex mixture of oligomers and polymers and reducing the yield of the desired monomeric product.
-
Elimination reactions: If a suitable leaving group is present on the azetidine ring or the N-substituent, elimination can compete with the desired substitution reaction, resulting in the formation of unsaturated byproducts.
Q2: How can I minimize ring-opening side reactions?
A2: Minimizing ring-opening reactions is crucial for achieving high yields. Key strategies include:
-
Control of Reaction Temperature: Lowering the reaction temperature can often disfavor the higher activation energy pathway of ring-opening.
-
Choice of Solvent: The polarity of the solvent can influence the stability of the azetidinium ion intermediate. Experimenting with a range of solvents is recommended to find optimal conditions.
-
Careful Selection of Reagents: The nature of the electrophile and any catalysts used can significantly impact the propensity for ring-opening. For instance, using less reactive alkylating agents or avoiding strong Lewis acids where possible can be beneficial.
Q3: What is the role of a protecting group on the azetidine nitrogen?
A3: Protecting groups are crucial in multi-step syntheses involving azetidines. They can:
-
Prevent unwanted side reactions: A bulky protecting group can sterically hinder the approach of nucleophiles to the ring carbons, thus reducing the likelihood of ring-opening.
-
Influence stereochemical outcomes: The nature of the protecting group can direct the stereochemistry of subsequent reactions on the azetidine ring.
-
Allow for orthogonal functionalization: Different protecting groups can be removed under specific conditions, allowing for selective modification of different parts of the molecule. Common protecting groups for the azetidine nitrogen include tert-butoxycarbonyl (Boc), benzyl (Bn), and carbobenzyloxy (Cbz).
Troubleshooting Guides
Issue 1: Low Yield of N-Alkylated Azetidine
Symptoms:
-
The desired N-alkylated product is obtained in low yield.
-
TLC or LC-MS analysis shows a complex mixture of products.
-
A significant amount of starting azetidine remains unreacted.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Competing Ring-Opening | 1. Lower the reaction temperature: Conduct the reaction at 0 °C or even lower to disfavor the ring-opening pathway. 2. Use a less polar solvent: Solvents like THF or diethyl ether may stabilize the azetidinium ion less than polar aprotic solvents like DMF or DMSO, potentially reducing the rate of nucleophilic attack. 3. Choose a milder alkylating agent: Alkyl triflates are highly reactive and can promote azetidinium ion formation and subsequent ring-opening. Consider using less reactive alkyl bromides or iodides. |
| Polymerization | 1. Control stoichiometry: Use a minimal excess of the alkylating agent to avoid the generation of excess azetidinium ions that can initiate polymerization. 2. Maintain a non-acidic environment: If possible, use a non-protic base or a hindered base to scavenge any acid generated during the reaction. |
| Incomplete Reaction | 1. Increase reaction time and/or temperature cautiously: Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction completion and side product formation. 2. Use a more reactive alkylating agent: If ring-opening is not a major issue, switching from an alkyl chloride or bromide to an iodide or triflate can increase the reaction rate. 3. Select a stronger, non-nucleophilic base: A stronger base can more effectively deprotonate the azetidine nitrogen, increasing its nucleophilicity. Hünig's base (DIPEA) is often a good choice. |
Issue 2: Formation of Multiple Products in N-Acylation
Symptoms:
-
Besides the desired N-acylated azetidine, other spots are visible on TLC.
-
NMR of the crude product shows multiple sets of signals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ring-Opening by Nucleophilic Acyl Substitution | 1. Use a non-nucleophilic base: Pyridine or 2,6-lutidine are preferred over more nucleophilic bases like triethylamine, which can act as a nucleophile and promote side reactions. 2. Control the addition of the acylating agent: Add the acyl chloride or anhydride slowly at a low temperature (e.g., 0 °C) to control the exotherm and minimize the formation of reactive intermediates. |
| Diacylation | 1. Use the correct stoichiometry: Ensure that no more than a slight excess (e.g., 1.1 equivalents) of the acylating agent is used. |
| Hydrolysis of Acylating Agent | 1. Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride or anhydride. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Azetidine via Reductive Amination
This protocol is suitable for the synthesis of N-alkylated azetidines from azetidine and an aldehyde or ketone.
Materials:
-
Azetidine
-
Aldehyde or Ketone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
Procedure:
-
To a round-bottom flask, add azetidine (1.0 mmol), the desired aldehyde or ketone (1.2 mmol), and methanol (10 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine or enamine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 3-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation of Azetidine with an Acid Chloride
This protocol describes a general method for the N-acylation of azetidine using an acid chloride.
Materials:
-
Azetidine
-
Acid Chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
Procedure:
-
To a solution of azetidine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add the desired acid chloride (1.1 mmol) dropwise.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (10 mL) and then with brine (10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for N-Acylation of Azetidine with an Acid Anhydride
This protocol provides a general method for the N-acylation of azetidine using an acid anhydride.
Materials:
-
Azetidine
-
Acid Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of azetidine (1.0 mmol) in dichloromethane (10 mL), add the desired acid anhydride (1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol).[1]
-
Stir the reaction mixture at room temperature for 6-12 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with dichloromethane and wash with 1M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[1]
-
Purify the crude product by column chromatography.
Visualizations
Caption: General reaction scheme for N-substitution of azetidines and competing side reactions.
Caption: Troubleshooting workflow for low yields in N-substituted azetidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Polar Amino Alcohols
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar amino alcohols. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying polar amino alcohols?
Polar amino alcohols present unique purification challenges due to their dual functionality. The presence of both a basic amino group and a polar hydroxyl group leads to high polarity and potential for strong interactions with stationary phases in chromatography. Key challenges include:
-
Poor retention or excessive tailing in normal-phase chromatography: The polar functional groups can interact strongly with acidic silica gel, leading to broad peaks and poor separation.[1]
-
Low retention in reversed-phase chromatography: These highly polar compounds may have weak interactions with nonpolar C18 stationary phases, causing them to elute very quickly, often with the solvent front.[2][3]
-
Difficulty in crystallization: The high polarity can make finding a suitable solvent system for recrystallization challenging, often resulting in "oiling out" instead of forming crystals.[1][2]
-
Compound degradation: The amino group can be sensitive to acidic conditions, which can be present on standard silica gel, potentially leading to degradation of the target molecule.[1]
Q2: Which chromatographic technique is best suited for purifying polar amino alcohols?
There is no single "best" technique, as the optimal method depends on the specific properties of the amino alcohol and the impurities present. However, several techniques are commonly employed:
-
Modified Normal-Phase Chromatography: Standard silica gel chromatography can be effective if the mobile phase is modified with a basic additive like triethylamine (TEA) or ammonium hydroxide (NH4OH) to reduce tailing.[1][4]
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be used, sometimes with ion-pairing reagents to increase the retention of these polar compounds.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds that are not well-retained in reversed-phase chromatography.[2][3] It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[3]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is highly effective for purifying ionizable compounds like amino alcohols.[6][7][8] Cation-exchange chromatography is particularly useful for separating basic amino acids and related compounds.[9][10]
Troubleshooting Guides
Chromatography Issues
Problem: My polar amino alcohol is tailing significantly on a silica gel column.
-
Cause: The basic amino group is interacting strongly with the acidic silanol groups on the silica surface.[1]
-
Solutions:
-
Add a basic modifier to the mobile phase:
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent. This will compete with your compound for the acidic sites on the silica.[1][2]
-
Ammonium Hydroxide (NH4OH): For highly polar amines, a mobile phase containing a small percentage of ammonium hydroxide (e.g., 1-2% in methanol) can be effective. A common eluent system is Dichloromethane (DCM):Methanol (MeOH):NH4OH in ratios like 90:9:1.[1]
-
-
Use an alternative stationary phase:
-
Deactivate the silica gel: Before running the column, wash the silica gel with a dilute solution of triethylamine in a non-polar solvent, followed by the pure non-polar solvent to remove excess base.[1]
-
Problem: My polar amino alcohol is not retained on a C18 reversed-phase column.
-
Cause: The compound is too polar and has minimal interaction with the nonpolar stationary phase.[3][5]
-
Solutions:
-
Use a highly aqueous mobile phase: Some modern C18 columns are designed to be stable in highly aqueous conditions (e.g., >95% water) which can help retain polar compounds.[11]
-
Add an ion-pairing reagent: For ionizable amino alcohols, adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with your charged analyte, increasing its hydrophobicity and retention.
-
Switch to HILIC: This is often the most effective solution for very polar compounds.[2][3]
-
Recrystallization Issues
Problem: My polar amino alcohol is "oiling out" instead of crystallizing.
-
Cause: This occurs when the compound separates from the solution as a liquid phase instead of a solid. This can be due to the solution being too concentrated, the compound having a low melting point, or an inappropriate solvent system.[1][2]
-
Solutions:
-
Dilute the solution: Add more of the crystallization solvent to dissolve the oil, then attempt to crystallize again from a more dilute solution.[1]
-
Change the solvent system: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold.[12] For polar compounds, solvent systems like ethanol/water or methanol/toluene can be effective.[13]
-
Trituration: Add a small amount of a solvent in which the impurities are soluble but your compound is not. Stirring or sonicating the mixture can sometimes induce the oil to solidify.[1]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath.[5]
-
Problem: I am unable to induce crystallization.
-
Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.[1][5]
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[1][2]
-
Seeding: Add a tiny crystal of the pure compound to the supersaturated solution to act as a seed for crystal growth.[1][5]
-
Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an antisolvent) to a concentrated solution of your compound in a soluble solvent. For a polar amino alcohol, a non-polar solvent like hexane could be used as an antisolvent.[1]
-
Data Presentation
Table 1: Common Mobile Phase Modifiers for Chromatography of Polar Amino Alcohols on Silica Gel
| Modifier | Typical Concentration | Purpose | Reference |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Reduces tailing by competing for acidic silanol sites. | [1][2] |
| Ammonium Hydroxide (NH4OH) | 1 - 2% (in Methanol) | Effective for highly polar amines to improve mobility and peak shape. | [1] |
Table 2: Comparison of Purification Techniques for Polar Amino Alcohols
| Technique | Purity Achievable | Typical Yield | Advantages | Disadvantages | Reference |
| Column Chromatography | >98% | 60-90% | High resolution for separating closely related impurities. | Can be time-consuming, requires large solvent volumes, potential for compound degradation on acidic silica. | [1] |
| Recrystallization | >99% | 50-80% | Can provide very high purity material, scalable. | Finding a suitable solvent can be challenging, yield can be lower due to solubility in the mother liquor. | [1] |
| Ion-Exchange Chromatography | High | Variable | Highly effective for charged molecules, can be used for separation and concentration. | Requires buffered mobile phases, pH control is critical. | [6][9] |
| HILIC | High | Variable | Excellent for very polar compounds not retained by reversed-phase. | Mobile phase selection can be complex. | [2][3] |
Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography
-
Stationary Phase Selection: Choose standard silica gel or, for very basic compounds, consider neutral alumina.
-
Mobile Phase Preparation:
-
Start with a non-polar solvent like hexane or dichloromethane (DCM).
-
Gradually add a polar solvent such as methanol (MeOH) or ethanol (EtOH) to achieve the desired polarity.
-
To this mixture, add a basic modifier. A common starting point is a mobile phase of DCM:MeOH with 0.5% triethylamine. For more polar compounds, a system like 90:9:1 DCM:MeOH:NH4OH can be effective.[1]
-
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude amino alcohol in a minimum amount of the mobile phase or a slightly stronger solvent. Adsorbing the sample onto a small amount of silica gel and loading it dry onto the column can also improve resolution.
-
Elution: Run the chromatography, gradually increasing the polarity of the mobile phase if a gradient is required.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate method to identify the pure product.
Protocol 2: Recrystallization using a Co-solvent System
-
Solvent Selection: Identify a "good" solvent in which the amino alcohol is highly soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble.[5] For polar amino alcohols, pairs like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane are common.[13]
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the hot "good" solvent until it completely dissolves.
-
Induce Cloudiness: Slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it just becomes clear again.[13]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, cool it further in an ice bath or refrigerator to maximize crystal formation.[13]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.[13]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[13]
Protocol 3: Purification via Derivatization
For analytical purposes or to facilitate chromatographic separation, polar amino alcohols can be derivatized.[14] A common method involves reacting the primary amino group.
-
Reagent Selection: Choose a derivatizing agent that reacts with the amino group to form a less polar, more easily separable derivative. o-Phthaldialdehyde (OPA) in the presence of a thiol is a common reagent for creating fluorescent derivatives of primary amines.[15] Boc-anhydride can be used to protect the amine, making the compound less polar.
-
Reaction: Dissolve the crude amino alcohol in a suitable solvent and add the derivatizing reagent according to established procedures. The reaction conditions (pH, temperature, time) will depend on the specific reagent used.
-
Purification of the Derivative: The resulting less polar derivative can now be more easily purified using standard normal-phase or reversed-phase chromatography.
-
Deprotection (if necessary): If the original amino alcohol is desired, a deprotection step will be required to remove the derivatizing group. This will depend on the nature of the protecting group used.
Visualizations
Caption: Workflow for the chromatographic purification of polar amino alcohols.
Caption: Decision tree for troubleshooting common recrystallization problems.
Caption: Logical workflow for selecting a suitable purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. microbenotes.com [microbenotes.com]
- 9. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. labex.hu [labex.hu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. benchchem.com [benchchem.com]
- 14. actascientific.com [actascientific.com]
- 15. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation pathways of (1-Benzylazetidin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Benzylazetidin-2-yl)methanol. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, which contains a tertiary amine within an azetidine ring, a benzyl group, and a primary alcohol, the following degradation pathways are plausible under stress conditions:
-
Oxidation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde and carboxylic acid. The tertiary amine can also be oxidized to an N-oxide.
-
N-Debenzylation: The benzyl group can be cleaved from the azetidine nitrogen, particularly under oxidative or photolytic stress, yielding azetidin-2-ylmethanol.
-
Ring Opening: The strained four-membered azetidine ring may undergo cleavage under harsh acidic or basic conditions.
-
Thermal Degradation: Elevated temperatures can accelerate all of the above degradation pathways.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could be the cause?
A2: The appearance of new peaks in your chromatogram suggests that your sample of this compound is degrading. The identity of these new peaks will depend on the storage conditions. For example:
-
If the sample was exposed to air and light, oxidative degradation products and N-debenzylation products are likely.
-
If the sample was stored in an acidic or basic solution, you might be observing products of ring opening.
It is recommended to perform a forced degradation study to systematically identify these potential degradation products.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark place, protected from light and air. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. For solutions, use of appropriate buffers to maintain a neutral pH can also help prevent acid- or base-catalyzed degradation.
Q4: Which analytical techniques are best suited for studying the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for quantifying the parent compound and its degradation products.[1] Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable after appropriate derivatization.[1]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape or resolution in HPLC. | Inappropriate column, mobile phase, or gradient. | 1. Optimize the HPLC method, including column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid), and gradient profile.[1] 2. Ensure the sample is fully dissolved in the mobile phase. |
| Inconsistent results in stability studies. | Variability in stress conditions (temperature, pH, light exposure). | 1. Use calibrated equipment to ensure precise control of temperature and pH. 2. For photostability studies, use a validated light source with controlled irradiance and temperature.[3] |
| Difficulty in identifying degradation products. | Low concentration of degradants or co-elution with the parent peak. | 1. Concentrate the degraded sample before analysis. 2. Optimize the chromatographic method to achieve better separation. 3. Utilize LC-MS with high-resolution mass spectrometry for accurate mass determination and fragmentation analysis to aid in structural elucidation. |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress test. The goal is to achieve 5-20% degradation.[4] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5][6]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
5. Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
6. Photolytic Degradation:
-
Expose the solid compound or its solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after a defined exposure period.
Sample HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm
-
Column Temperature: 30°C
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies on this compound to illustrate how results can be summarized.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 N NaOH, 60°C, 24h | 8.5 | 1 |
| 3% H₂O₂, RT, 24h | 22.8 | 3 |
| Thermal (70°C, 48h) | 5.1 | 1 |
| Photolytic (ICH Q1B) | 12.4 | 2 |
Table 2: Retention Times of this compound and its Degradation Products
| Compound | Retention Time (min) |
| This compound | 12.5 |
| Degradation Product 1 (Oxidative) | 9.8 |
| Degradation Product 2 (Oxidative) | 11.2 |
| Degradation Product 3 (Acidic) | 10.5 |
| Degradation Product 4 (Photolytic) | 13.1 |
Visualizations
Caption: A general workflow for conducting forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Azetidine Stability and Ring-Opening Prevention
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the prevention of azetidine ring-opening under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of azetidine ring-opening in acidic conditions?
The principal stability issue for azetidine compounds is their tendency to undergo ring-opening reactions, especially in acidic environments.[1][2][3] This vulnerability stems from the significant inherent ring strain of the four-membered ring.[1][2][4][5][6] Under acidic conditions, the azetidine nitrogen atom becomes protonated, which increases the ring strain and renders the ring susceptible to nucleophilic attack, ultimately leading to cleavage of the ring.[2][7]
Q2: How do substituents on the azetidine ring influence its stability in acid?
Substituents play a crucial role in the stability of the azetidine ring.[1]
-
N-Substitution: The group attached to the nitrogen atom is critical. Electron-withdrawing groups can reduce the basicity of the nitrogen, making it less likely to be protonated and subsequently undergo acid-catalyzed degradation.[1] For example, N-aryl azetidines connected to conjugated heteroaryls, such as 2- and 4-pyridyl groups, exhibit greater stability than N-phenyl analogues because the nitrogen lone pair is delocalized.[1][3]
-
C3-Substitution: While less documented in the provided results, substituents on the carbon atoms of the ring can also affect stability through both steric and electronic effects.[1]
Q3: Which nitrogen protecting groups are most effective at preventing ring-opening?
The tert-butoxycarbonyl (Boc) group is a commonly used and effective choice for protecting the azetidine nitrogen under acidic conditions.[2] It diminishes the nucleophilicity and basicity of the nitrogen, thereby enhancing its stability against protonation-induced ring-opening.[2] The benzyloxycarbonyl (Cbz) group is another suitable option.[2] The selection of a protecting group should also consider the conditions required for its eventual removal to ensure they are not harsh enough to cleave the azetidine ring itself.[2]
Q4: Can Lewis acids also cause the azetidine ring to open?
Yes, Lewis acids can also facilitate the ring-opening of azetidines.[2] They can coordinate with the nitrogen atom, which activates the ring for a nucleophilic attack.[2] If a Lewis acid is necessary for a reaction, it is vital to use the mildest possible option (e.g., lanthanide triflates) at the lowest effective concentration and temperature.[2]
Q5: Are certain solvents more likely to promote ring-opening?
Protic solvents, such as methanol or water, can facilitate proton transfer and may accelerate the rate of acid-catalyzed ring-opening.[2] When working with acids, it is often preferable to use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to minimize this risk.[2]
Troubleshooting Guides
Issue 1: Degradation of Azetidine Compound During Aqueous Acidic Workup or Silica Gel Chromatography
-
Symptoms:
-
Low overall yield after purification.
-
Appearance of streaking or new spots on a TLC plate.
-
Mass spectrometry data indicating the presence of ring-opened byproducts.[1]
-
-
Root Cause Analysis: The strained four-membered ring is susceptible to cleavage when exposed to strong acids.[2] Standard silica gel is acidic and can cause degradation of sensitive azetidine compounds during prolonged contact in column chromatography.[1] Protonation of the azetidine nitrogen enhances ring strain, making it a target for nucleophilic attack and subsequent ring-opening.[2]
-
Solutions:
-
Avoid Strong Acids: Where possible, substitute strong acid washes with milder alternatives, such as a saturated ammonium chloride solution. If feasible, skipping the acidic wash entirely can prevent degradation.[1]
-
Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at a low temperature to reduce the contact time between the azetidine and the acidic aqueous phase.[1]
-
Use Neutralized Silica: For chromatography, use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) to prevent on-column degradation.
-
Issue 2: Azetidine Ring-Opening During N-Protecting Group Removal
-
Symptoms:
-
Formation of ring-opened byproducts during the deprotection step (e.g., Boc or Cbz removal).
-
Low yield of the desired N-deprotected azetidine.
-
-
Root Cause Analysis: Standard deprotection methods, which often involve strong acids like trifluoroacetic acid (TFA) for Boc groups or hydrogenolysis for Cbz groups, can be too harsh for the sensitive azetidine ring, leading to its cleavage.[2]
-
Solutions:
-
Mild Boc Deprotection:
-
Method 1 (Isopropanol Hydrochloride): Carefully controlled acidic conditions using reagents like isopropanol hydrochloride (IPA·HCl) can offer a scalable, metal-free alternative for certain substrates.[2]
-
Method 2 (Water at Reflux): For some substrates, simply heating in water can effectively remove the Boc group without requiring acidic reagents.[2]
-
-
Mild Cbz Deprotection (Transfer Hydrogenation): Instead of gaseous hydrogen, use a hydrogen donor such as ammonium formate or cyclohexene with a palladium catalyst. This is often a milder method.[2]
-
Quantitative Stability Data
The stability of N-substituted aryl azetidines is highly dependent on the nature of the aryl substituent and the pH of the solution. The data below illustrates the significant differences in stability observed at an acidic pH.
| Azetidine Analogue | N-Substituent | pH | Half-life (T1/2) | Citation |
| 1 | 3-Pyridyl | 1.8 | 3.8 hours | [3] |
| 2 | 2-Pyridyl | 1.8 | Stable (>24 hours) | [3] |
| 3 | 4-Pyridyl | 1.8 | Stable (>24 hours) | [3] |
| 4 | N-Phenyl | 1.8 | ~50% degradation at ~5 min | [3] |
| 5 | 4-Methoxy-phenyl | 1.8 | 0.5 hours | [3] |
| 6 | 4-Cyano-phenyl | 1.8 | <10 minutes | [3] |
| 5 | 4-Methoxy-phenyl | 2.7 | 1.2 hours | [3] |
| 5 | 4-Methoxy-phenyl | 7.0 | Stable | [3] |
Note: Stability defined as <5% degradation observed at 24 hours.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Azetidine Stability
This protocol outlines a general method for determining the stability of an azetidine compound in an aqueous buffer at a specific pH.
-
Sample Preparation: Prepare a 10 mM stock solution of the azetidine compound in dimethyl sulfoxide (DMSO).[1]
-
Incubation: Add the DMSO stock solution to an aqueous buffer of the desired pH (e.g., pH 1.8) to reach a final concentration suitable for the chosen analytical method (e.g., NMR or LC-MS).[1]
-
Time Zero: Record the moment the stock solution is added to the buffer as time zero.[1]
-
Time Points: Take aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[1]
-
Analysis: Analyze the aliquots using a suitable analytical technique (e.g., LC-MS or NMR spectroscopy) to monitor the disappearance of the starting material over time.[2]
-
Data Interpretation: Calculate the half-life (T1/2) of the compound under the tested conditions.
Protocol 2: Mild Boc-Deprotection using IPA·HCl
This protocol provides a method for removing a Boc protecting group under conditions that may be milder than standard TFA treatment.
-
Dissolution: Dissolve the N-Boc protected azetidine substrate in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
Reagent Addition: Add a solution of isopropanol hydrochloride (IPA·HCl) to the reaction mixture. The number of equivalents and reaction temperature should be optimized for the specific substrate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product.
-
Purification: Purify the deprotected azetidine using standard techniques, such as chromatography on neutralized silica gel.
Visual Guides
Caption: Acid-catalyzed ring-opening of azetidine.
Caption: Decision workflow for handling azetidines in acidic media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up of azetidine synthesis processes
Welcome to the technical support center for the scale-up of azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to larger-scale production of azetidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for azetidine rings, and how do they translate to scale-up?
A1: Several key methodologies are used for constructing the azetidine ring. Their suitability for scale-up varies:
-
Intramolecular Cyclization: This is the most common method, typically involving a γ-amino alcohol or γ-haloamine where the nitrogen displaces a leaving group.[1] It is often robust for scale-up, but requires careful control of concentration to avoid intermolecular side reactions.[1]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This atom-economical reaction between an imine and an alkene can be highly efficient.[2][3] Recent advances using visible-light photocatalysis have made this method more scalable and milder.[2][4]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl of a β-lactam can be reduced to form an azetidine.[5] The availability of β-lactam starting materials and the efficiency of the reducing agent are key considerations for large-scale synthesis.
-
Ring Expansion of Aziridines: While synthetically useful, this method can be complex and may present challenges in sourcing starting materials and controlling regioselectivity on a larger scale.[1]
Q2: What are the primary challenges when scaling up azetidine synthesis?
A2: The primary challenges are often related to the inherent ring strain of the four-membered ring (approx. 25.4 kcal/mol), which makes it more reactive than five- or six-membered rings.[4][6] Key issues include:
-
Low Yields: Reactions that work well on a small scale may see a drop in yield upon scale-up due to issues with mass and heat transfer, mixing, or concentration.[7]
-
Competing Side Reactions: Intermolecular reactions (dimerization, polymerization) and elimination reactions can become more prevalent at higher concentrations.[1]
-
Purification: Azetidine derivatives can be polar and sometimes volatile, making purification by chromatography challenging on a large scale.[6][8]
-
Stability: The azetidine ring can be susceptible to cleavage under strongly acidic or basic conditions.[9] N-acylation or N-sulfonylation can activate the ring toward nucleophilic attack.[9]
-
Safety: Some synthetic routes may involve hazardous reagents, such as sodium azide, which requires strict safety protocols and specialized equipment for large-scale use.[10]
Q3: Which protecting group is recommended for the azetidine nitrogen during scale-up?
A3: The tert-butoxycarbonyl (Boc) group is widely recommended for the azetidine nitrogen. It is stable under a variety of reaction conditions used for functionalizing the ring and can be removed reliably under acidic conditions.[6] Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also used and offer different deprotection strategies.[6]
Q4: What are the key safety considerations for large-scale azetidine synthesis?
A4: Safety is paramount. Key considerations include:
-
Reagent Hazards: Thoroughly evaluate the toxicity, reactivity, and thermal stability of all reagents at scale. For instance, the use of sodium azide necessitates protocols to avoid the formation of highly toxic and explosive hydrazoic acid.[10]
-
Thermal Management: Many reactions for forming the azetidine ring are exothermic. A robust cooling system is essential to control the reaction temperature and prevent runaways.
-
Pressure and Off-Gassing: Be aware of reactions that may generate gas and lead to a pressure buildup in the reactor. Ensure adequate venting and pressure relief systems are in place.
-
Handling and Storage: Azetidine itself is a flammable, corrosive liquid.[11] Proper personal protective equipment (PPE) and storage in a well-ventilated, controlled environment are critical.
Troubleshooting Guide
Issue 1: Low Yield in Intramolecular Cyclization
Q: My intramolecular cyclization reaction yield dropped significantly when I increased the scale from 1g to 100g. What are the likely causes and how can I troubleshoot this?
A: This is a common issue in scale-up. The primary culprits are often competing intermolecular reactions and suboptimal reaction conditions.
Troubleshooting Steps:
-
Check for Intermolecular Reactions: At higher concentrations, molecules are more likely to react with each other than to cyclize internally.
-
Solution: Employ high-dilution conditions. This can be achieved by the slow addition of the substrate to a heated solution of the base and solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.[1]
-
-
Evaluate Your Base and Solvent: The choice of base and solvent is critical and can dramatically affect the outcome.
-
Problem: The base might be too strong and nucleophilic, leading to side reactions, or not strong enough to deprotonate the amine effectively.
-
Solution: If using a γ-haloamine, a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or DBU is often effective.[1] For γ-amino alcohols that have been converted to sulfonates (mesylates, tosylates), a strong base like sodium hydride (NaH) is typically required.[1] A switch to a more polar aprotic solvent like DMF or DMSO can accelerate the desired Sₙ2 reaction.[1]
-
-
Assess the Leaving Group: A poor leaving group will slow down the desired cyclization, allowing side reactions to dominate.
-
Optimize Temperature: The reaction may be too slow at the previously used temperature.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of degradation products.
-
Issue 2: Difficulty with Product Purification
Q: I've successfully synthesized my N-Boc protected azetidine derivative at a 50g scale, but I'm struggling with purification. Column chromatography is inefficient and I'm losing a significant amount of product.
A: Purification is a major scale-up hurdle. Here are some strategies to improve efficiency and yield.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Problem: Poor separation, long run times, and high solvent consumption.
-
Solution:
-
Method: Instead of traditional flash chromatography, consider using a medium-pressure liquid chromatography (MPLC) system for better resolution and automation on a larger scale.
-
Solvent System: Perform small-scale TLC experiments to find the optimal solvent system that gives good separation (Rf of ~0.3-0.4). A gradient elution can be very effective for separating closely related impurities.[6]
-
Loading: Ensure the crude product is properly loaded onto the column. Adsorbing the material onto a small amount of silica gel before loading can improve resolution.
-
-
-
Consider Alternative Purification Methods:
-
Crystallization/Recrystallization: If your product is a solid, this is often the most effective and scalable purification method.[6] Screen various solvents and solvent mixtures to induce crystallization.
-
Acid-Base Extraction: If your azetidine derivative has a basic nitrogen (e.g., after Boc-deprotection), you can use an acid-base workup. Dissolve the crude material in an organic solvent, wash with an acidic aqueous solution to extract the product into the aqueous layer, wash the aqueous layer with a fresh organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract your purified product back into an organic solvent.
-
Distillation: For volatile, thermally stable azetidines, distillation under reduced pressure can be a highly effective purification technique.
-
Quantitative Data Summary
The choice of reaction parameters significantly impacts the yield and efficiency of azetidine synthesis. Below are tables summarizing quantitative data from various studies.
Table 1: Effect of Solvent and Temperature on Azetidinium Salt Synthesis via Epoxide Aminolysis [12][13]
| Entry | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Diethylamine | Acetonitrile | 60 | 60 | 11 |
| 2 | Diethylamine | Hexane | 60 | 60 | 19 |
| 3 | Diethylamine | Ethanol | 25 | 60 | 2 |
| 4 | Diethylamine | Ethanol | 60 | 60 | 30 |
| 5 | Diethylamine | Ethanol | 80 | 60 | 51 |
| 6 | Diethylamine | Water | 60 | 60 | 71 |
| 7 | Diethylamine | Water | 80 | 60 | 83 |
Table 2: Comparison of Scale and Yield for a Three-Step Synthesis of an Enantioenriched Azetidine [7]
| Scale | Starting Material (mmol) | Purification of Intermediate | Final Yield (%) |
| Small | 10 | Yes | 40 |
| Small | 10 | No | 44 |
| Large | 66 (gram-scale) | No | 44 |
This data indicates that for this specific process, purification of the intermediate was not beneficial to the overall yield, and the process was scalable to gram quantities without a loss in efficiency.[7]
Key Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a 3,3-disubstituted Azetidine via Intramolecular Cyclization
This protocol is adapted from a procedure for the synthesis of N-Boc-3-aryl-3-(phenylamino)azetidines.[14]
Step 1: Mesylation of the Alcohol
-
To a solution of the N-Boc protected γ-amino alcohol (1.0 eq) in dichloromethane (CH₂Cl₂) (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (Et₃N) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often of sufficient purity to be used directly in the next step.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from the previous step in a suitable solvent such as dimethylformamide (DMF) (approx. 0.1 M).
-
In a separate flask, prepare a slurry of sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) in DMF.
-
Cool the NaH slurry to 0 °C.
-
Slowly add the solution of the mesylate to the NaH slurry dropwise. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction may take several hours to overnight.
-
Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical & Experimental Workflows
Caption: General experimental workflow for azetidine synthesis scale-up.
Caption: Troubleshooting decision tree for low yield in cyclization reactions.
Caption: Relationship between key process parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Azetidine - Wikipedia [en.wikipedia.org]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Removal of impurities from (1-Benzylazetidin-2-yl)methanol reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of (1-Benzylazetidin-2-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, focusing on the removal of common impurities.
Question 1: My TLC analysis shows a significant amount of unreacted benzyl bromide in my crude reaction mixture. How can I remove it?
Answer:
Excess benzyl bromide is a common impurity in N-benzylation reactions and can interfere with subsequent steps or product stability.[1] Several methods can be employed for its removal, ranging from simple washes to scavenger resins.
Troubleshooting Options:
-
Aqueous Wash: A standard workup procedure involving washing the organic layer with a sodium bicarbonate solution, followed by water, can help remove some benzyl bromide.[2]
-
Chemical Scavenging: Excess benzyl bromide can be converted into a more easily removable, water-soluble salt.[2][3] A common method is to add triethylamine (TEA) to the reaction mixture. The TEA reacts with benzyl bromide to form benzyltriethylammonium bromide, which can then be removed by an aqueous wash.[2][3]
-
Column Chromatography: Flash chromatography is highly effective. Benzyl bromide is significantly less polar than the product, this compound. It will elute much faster from a silica gel column using a non-polar solvent system.[2]
-
Distillation: If the desired product is thermally stable, vacuum distillation can be used to remove the more volatile benzyl bromide.[3][4]
-
Steam Distillation: This is a gentle method to remove volatile and irritant compounds like benzyl bromide from a reaction mixture.[2]
Question 2: After the reaction, my crude product is a thick slurry with a lot of salt. What is the most efficient way to remove these salts?
Answer:
The formation of salts (e.g., hydrobromide salts from the reaction base) is expected. The most straightforward method for removal is through filtration and liquid-liquid extraction.
Troubleshooting Workflow:
-
Dilution: Dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water. The inorganic salts will partition into the aqueous layer. If the salt is from an acidic byproduct, a wash with a mild base like saturated sodium bicarbonate solution can be effective.
-
Filtration: If a significant amount of precipitate is present after dilution, you can filter the mixture through a pad of celite before proceeding with the aqueous wash.[3]
-
Brine Wash & Drying: After the aqueous wash, wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Question 3: My purified product yield is very low, and I suspect side reactions are occurring. What are the likely byproducts?
Answer:
Low yields in azetidine synthesis can often be attributed to competing side reactions due to the inherent ring strain of the four-membered ring.[5][6]
Potential Side Reactions & Impurities:
-
Over-alkylation: The nitrogen on the newly formed this compound can be further alkylated by another molecule of benzyl bromide, leading to a quaternary ammonium salt.
-
Ring Opening: The strained azetidine ring can be susceptible to ring-opening, especially under acidic conditions or at elevated temperatures, leading to various amino-alcohol derivatives.[7]
-
Oxidation: The primary alcohol of the product can be oxidized to the corresponding aldehyde or carboxylic acid if oxidizing agents are present or if exposed to air at high temperatures.[8]
-
Dimerization/Polymerization: Intermolecular reactions between starting materials or products can lead to higher molecular weight impurities.[8]
To mitigate these, carefully control reaction conditions such as temperature (lower temperatures often disfavor side reactions), stoichiometry of reagents, and reaction time.[5]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common and effective method for purifying this compound from non-polar impurities like benzyl bromide and other byproducts.
-
Prepare the Column: Select a silica gel column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica to crude product by weight).
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution:
-
Start with a non-polar solvent system, such as 100% Hexanes or a low percentage of Ethyl Acetate in Hexanes (e.g., 5-10% EtOAc/Hexanes).[9] This will elute highly non-polar impurities like residual benzyl bromide.
-
Gradually increase the polarity of the mobile phase. A typical gradient for this product would be from 10% to 50% Ethyl Acetate in Hexanes. For more polar compounds, a system like Methanol in Dichloromethane (e.g., 1-10% MeOH/DCM) can be used.[9][10]
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
If the product is a solid at room temperature, recrystallization can be an effective method for achieving high purity.[11]
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve the product completely when hot but poorly when cold.[12] Common solvents to screen include ethanol, isopropanol, ethyl acetate, or mixed solvent systems like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12]
-
Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[12]
Data Presentation
Table 1: Comparison of Purification Techniques for Azetidine Derivatives
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages | Typical Purity Achieved |
| Aqueous Wash/Extraction | Inorganic salts, water-soluble reagents (e.g., benzyltriethylammonium bromide[2]) | Fast, simple, good for initial cleanup | Limited to removing highly polar/ionic impurities | Crude to Moderate |
| Flash Chromatography | Unreacted starting materials (benzyl bromide), non-polar byproducts, closely related impurities | High resolution, applicable to most compounds, scalable | Can be time-consuming, requires solvent, potential for product loss on silica | >95%[13] |
| Recrystallization | Byproducts with different solubility profiles | Can yield very high purity material, cost-effective | Only applicable to solids, requires suitable solvent, potential for significant yield loss | >99%[11] |
| Distillation | Volatile impurities (e.g., benzyl bromide[3]), solvents | Good for large scale, removes low-boiling point impurities | Product must be thermally stable, not effective for non-volatile impurities | Dependent on boiling point differences |
Table 2: Recommended Solvent Systems for Flash Column Chromatography
| Compound Polarity | Recommended Solvent System | Elution Characteristics |
| Non-polar Impurities (e.g., Benzyl Bromide) | 0-10% Ethyl Acetate / Hexanes | Elutes quickly in a non-polar mobile phase.[2][9] |
| This compound (Product) | 20-60% Ethyl Acetate / Hexanes | Moderately polar, requires a more polar mobile phase to elute.[9] |
| Highly Polar Impurities (e.g., Ring-opened byproducts) | 1-10% Methanol / Dichloromethane | Strong solvent system needed to elute from the silica gel.[9][10] |
Visualizations
Caption: Reaction scheme and the formation of common impurities.
Caption: Decision tree for selecting a purification strategy.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. public.websites.umich.edu [public.websites.umich.edu]
Validation & Comparative
Spectroscopic Data for (1-Benzylazetidin-2-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for (1-Benzylazetidin-2-yl)methanol and its structural analogs. Due to the limited availability of direct experimental data for this compound, this document focuses on the spectral characteristics of two closely related compounds: N-benzylazetidine and azetidin-2-ylmethanol. By examining the spectroscopic signatures of these fragments, researchers can predict and interpret the data for the target molecule.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Predicted) | ~7.2-7.4 | m | Phenyl-H |
| ~3.6 | s | Benzyl-CH₂ | |
| ~3.5-3.7 | m | CH₂OH | |
| ~3.2-3.4 | m | Azetidine-CH | |
| ~2.8-3.0 | t | Azetidine-CH₂ (α to N) | |
| ~2.0-2.2 | m | Azetidine-CH₂ (β to N) | |
| Variable | br s | OH | |
| N-Benzylazetidine | 7.20-7.35 | m | Phenyl-H |
| 3.59 | s | Benzyl-CH₂ | |
| 3.23 | t | Azetidine-CH₂ (α to N) | |
| 2.15 | quintet | Azetidine-CH₂ (β to N) | |
| Azetidin-2-ylmethanol | ~3.6-3.8 | m | CH₂OH |
| ~3.3-3.5 | m | Azetidine-CH | |
| ~2.9-3.1 | m | Azetidine-CH₂ (α to N) | |
| ~1.8-2.0 | m | Azetidine-CH₂ (β to N) | |
| Variable | br s | NH, OH |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~138-140 | Phenyl-C (quaternary) |
| ~128-129 | Phenyl-CH | |
| ~127 | Phenyl-CH | |
| ~65-70 | CH₂OH | |
| ~60-65 | Azetidine-CH | |
| ~55-60 | Benzyl-CH₂ | |
| ~50-55 | Azetidine-CH₂ (α to N) | |
| ~15-20 | Azetidine-CH₂ (β to N) | |
| N-Benzylazetidine | 139.3 | Phenyl-C (quaternary) |
| 128.8 | Phenyl-CH | |
| 128.1 | Phenyl-CH | |
| 126.8 | Phenyl-CH | |
| 62.4 | Benzyl-CH₂ | |
| 54.1 | Azetidine-CH₂ (α to N) | |
| 17.9 | Azetidine-CH₂ (β to N) | |
| Azetidin-2-ylmethanol | ~65-70 | CH₂OH |
| ~55-60 | Azetidine-CH | |
| ~45-50 | Azetidine-CH₂ (α to N) | |
| ~20-25 | Azetidine-CH₂ (β to N) |
Table 3: IR and Mass Spectrometry Data (Predicted and Experimental)
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound (Predicted) | 3400-3200 (br, O-H), 3030 (C-H, aromatic), 2950, 2850 (C-H, aliphatic), 1600, 1495, 1450 (C=C, aromatic), 1100-1000 (C-O) | M⁺: 177, fragments: 91 (tropylium ion), 86 (azetidinemethanol fragment) |
| N-Benzylazetidine | 3061, 3027 (C-H, aromatic), 2968, 2810 (C-H, aliphatic), 1602, 1494, 1452 (C=C, aromatic) | M⁺: 147, fragments: 91 (tropylium ion) |
| Azetidin-2-ylmethanol | 3400-3200 (br, O-H, N-H), 2940, 2860 (C-H, aliphatic), 1100-1000 (C-O) | M⁺: 87, fragments: 57, 44 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Electron Ionization (EI) is a common technique for volatile compounds, providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method suitable for less volatile or thermally labile molecules, often yielding the molecular ion peak.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic molecule like this compound.
Caption: Workflow for the spectroscopic analysis and structure elucidation of this compound.
A Comparative Guide to the Synthetic Strategies for 2-Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. The synthesis of 2-substituted azetidines, in particular, has garnered significant attention due to the prevalence of this motif in a wide array of biologically active molecules. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to Synthetic Approaches
The construction of the strained four-membered azetidine ring presents unique synthetic challenges. Over the years, a variety of methods have been developed, ranging from classical cycloadditions to modern catalytic and photochemical reactions. This guide will focus on four distinct and widely employed strategies:
-
Staudinger Ketene-Imine Cycloaddition: A robust and venerable method for the synthesis of β-lactams (2-azetidinones), which are versatile precursors to 2-substituted azetidines.[1]
-
Visible-Light-Mediated [2+2] Photocycloaddition: A contemporary approach that utilizes light energy to forge the azetidine ring, offering mild reaction conditions and unique reactivity.[2][3][4]
-
Intramolecular Cyclization: A fundamental and reliable strategy that involves the formation of the azetidine ring through the cyclization of a linear precursor, typically a γ-amino alcohol or γ-amino halide.[3][5]
-
Enantioselective Copper-Catalyzed Boryl Allylation of Azetines: A cutting-edge method for the asymmetric synthesis of chiral 2,3-disubstituted azetidines, providing access to stereochemically complex molecules.[6][7]
Comparative Analysis of Synthetic Methods
The following table summarizes the key quantitative data for each of the highlighted synthetic methods, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Method | Reaction | Substrates | Key Reagents/Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |
| Staudinger Cycloaddition | Ketene-Imine [2+2] Cycloaddition | Imines, Acyl Chlorides | Triethylamine | Toluene, 100 °C | 21-77 | cis-selective | N/A | [1] |
| Photocycloaddition | Aza Paternò–Büchi [2+2] Cycloaddition | 2-Isoxazoline-3-carboxylates, Alkenes | fac-[Ir(dFppy)₃] | Blue LEDs, Room Temp. | up to 69 | Modest | N/A | [3][4] |
| Intramolecular Cyclization | Intramolecular Amination | γ-Amino Alcohols | MsCl, Et₃N; then base | CH₂Cl₂, then heat | High | N/A | N/A | [8] |
| Enantioselective Catalysis | Copper-Catalyzed Boryl Allylation | Azetines, Allyl Phosphates, B₂pin₂ | Cu(OAc)₂, Chiral Bisphosphine Ligand | THF, Room Temp. | up to 95 | >20:1 | up to 99 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic strategies.
Staudinger Ketene-Imine Cycloaddition for 3-Phenoxy-2-azetidinones[1]
General Procedure: To a solution of the appropriate imine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous toluene (10 mL) at 100 °C, a solution of phenoxyacetyl chloride (1.2 mmol) in anhydrous toluene (5 mL) was added dropwise over 30 minutes. The reaction mixture was stirred at 100 °C for 4 hours. After cooling to room temperature, the mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 3-phenoxy-2-azetidinone.
Visible-Light-Mediated [2+2] Photocycloaddition[4]
General Procedure: A solution of the 2-isoxazoline-3-carboxylate (0.1 mmol), the alkene (0.2 mmol), and fac-[Ir(dFppy)₃] (1-5 mol%) in a suitable solvent (e.g., CH₂Cl₂) was degassed with argon for 15 minutes. The reaction mixture was then irradiated with blue LEDs at room temperature for 12-24 hours. The solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel to yield the azetidine product.
Intramolecular Cyclization of a γ-Amino Alcohol[8]
General Procedure: To a solution of the N-protected γ-amino alcohol (1.0 mmol) and triethylamine (1.5 mmol) in CH₂Cl₂ (10 mL) at 0 °C, methanesulfonyl chloride (1.2 mmol) was added dropwise. The mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction was quenched with water, and the organic layer was separated, dried over Na₂SO₄, and concentrated. The resulting crude mesylate was dissolved in a suitable solvent (e.g., THF, DMF) and treated with a base (e.g., NaH, K₂CO₃) at room temperature or elevated temperature to effect cyclization. After completion of the reaction, the mixture was worked up and purified by chromatography to give the 2-substituted azetidine.
Enantioselective Copper-Catalyzed Boryl Allylation of Azetines[6]
General Procedure: In a glovebox, a solution of Cu(OAc)₂ (5 mol%), a chiral bisphosphine ligand (5.5 mol%), and B₂pin₂ (1.1 equiv) in THF was stirred for 30 minutes. The azetine (1.0 equiv) was then added, followed by the allyl phosphate (1.2 equiv). The reaction mixture was stirred at room temperature until the azetine was consumed (monitored by GC-MS). The solvent was removed in vacuo, and the residue was purified by flash chromatography on silica gel to afford the enantiomerically enriched 2,3-disubstituted azetidine.
Visualization of Synthetic Pathways
The following diagrams illustrate the conceptual workflows of the described synthetic methods.
Conclusion
The synthesis of 2-substituted azetidines can be achieved through a variety of powerful methods, each with its own set of advantages and limitations. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the need for stereochemical control, and the availability of starting materials. The Staudinger cycloaddition remains a reliable method for accessing β-lactam precursors, while modern photochemical methods provide access to functionalized azetidines under mild conditions. Intramolecular cyclization is a robust and often high-yielding approach for simpler substitution patterns. For the synthesis of complex, chiral azetidines, enantioselective catalytic methods, such as the copper-catalyzed boryl allylation, offer unparalleled levels of stereocontrol. It is anticipated that continued innovation in synthetic methodology will further expand the toolkit available to chemists for the construction of this important heterocyclic motif.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine synthesis [organic-chemistry.org]
Determining the Enantiomeric Purity of (1-Benzylazetidin-2-yl)methanol: A Comparative Guide to HPLC Methods
The determination of enantiomeric purity is a critical aspect of drug development and quality control, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles.[1][2] For novel compounds like (1-Benzylazetidin-2-yl)methanol, establishing a robust and reliable analytical method for separating and quantifying its enantiomers is paramount. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[3][4] This guide provides a comparative overview of potential HPLC methods for the enantiomeric analysis of this compound, supported by general experimental data and protocols applicable to chiral separations.
The Importance of Chiral Separation
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the development of chiral drugs.[1][2] It is often necessary to market a single enantiomer (the eutomer) to maximize therapeutic efficacy and minimize potential adverse effects from the other enantiomer (the distomer).[1] Consequently, accurate determination of enantiomeric excess (e.e.) is a mandatory step in the pharmaceutical development process.
Overview of Chiral HPLC Method Development
The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently. This is most commonly accomplished by using a chiral stationary phase (CSP).[2] The development of a successful chiral HPLC method is often an empirical process that involves screening various CSPs and mobile phases to find the optimal conditions for separation.[3]
Comparison of Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Several classes of CSPs are commercially available, each with different chiral recognition mechanisms. For a compound like this compound, which contains a secondary alcohol and a tertiary amine, polysaccharide-based and Pirkle-type CSPs are excellent starting points for method development.
| Chiral Stationary Phase (CSP) Type | Chiral Selector | Common Trade Names | Typical Mobile Phases | Potential Interaction Mechanisms with this compound |
| Polysaccharide-based | Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Chiralpak®, Chiralcel® | Normal Phase: Hexane/AlcoholReversed-Phase: Acetonitrile/Water, Methanol/Water | Hydrogen bonding (with the hydroxyl group), dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide backbone.[5] |
| Pirkle-type (Brush-type) | π-acidic or π-basic aromatic rings | (R,R)-Whelk-O® 1, DACH-DNB | Normal Phase: Hexane/Alcohol | π-π interactions between the aromatic rings of the CSP and the benzyl group of the analyte, hydrogen bonding, and dipole-dipole interactions.[2] |
| Macrocyclic Glycopeptides | Teicoplanin, Vancomycin | Chirobiotic™ T, Chirobiotic™ V | Reversed-Phase: Methanol/Water/Acid/Base | Inclusion complexation, hydrogen bonding, and ionic interactions (if the analyte or mobile phase is buffered).[5] |
| Ligand Exchange | Amino acids (e.g., L-proline) complexed with a metal ion (e.g., Cu²⁺) | --- | Aqueous buffers | Formation of diastereomeric metal complexes with the analyte.[2] |
Experimental Protocols: A General Approach to Method Development
While a specific, validated method for this compound is not publicly available, the following protocols outline a systematic approach to developing a robust chiral HPLC method.
Initial Screening of Chiral Stationary Phases and Mobile Phases
The first step is to screen a variety of CSPs with a set of standard mobile phases. A suggested starting point is to use polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) and a Pirkle-type column.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Initial Chromatographic Conditions (Screening):
-
Columns: Chiralpak® IA, Chiralpak® IB, Chiralpak® IC, (R,R)-Whelk-O® 1 (or similar)
-
Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Mobile Phase B (Normal Phase): n-Hexane / Ethanol (EtOH) (90:10, v/v)
-
Mobile Phase C (Reversed-Phase): Acetonitrile / Water (50:50, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm and 254 nm (due to the benzyl group)
-
Injection Volume: 5-10 µL
Method Optimization
Once partial or complete separation is observed, the next step is to optimize the mobile phase composition and other chromatographic parameters to improve the resolution (Rs), analysis time, and peak shape.
-
Mobile Phase Composition: Systematically vary the ratio of the strong solvent (e.g., alcohol in normal phase, acetonitrile/methanol in reversed-phase). Small additions of additives like diethylamine (DEA) in normal phase can improve peak shape for basic compounds.
-
Flow Rate: Adjust the flow rate to balance analysis time and resolution. Lower flow rates can sometimes improve resolution.
-
Column Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and thus the separation.
Logical Workflow for Chiral HPLC Method Development
The process of developing a chiral HPLC method can be visualized as a logical workflow, starting from initial screening and proceeding to method validation.
References
Comparative analysis of azetidine versus pyrrolidine scaffolds in drug design
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of azetidine and pyrrolidine scaffolds in medicinal chemistry, supported by experimental data and detailed methodologies.
In the landscape of drug discovery, the selection of a suitable scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a therapeutic agent. Among the saturated heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as privileged structures. This guide provides an objective, data-driven comparison of these two scaffolds, elucidating their respective advantages and disadvantages to aid medicinal chemists in making informed decisions during the design of novel therapeutics.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the physicochemical properties of azetidine and pyrrolidine arise from their distinct ring sizes, which dictate their conformational flexibility, ring strain, and ultimately, their behavior in biological systems.
Azetidine, with its four-membered ring, is characterized by significant ring strain, which imparts a greater degree of rigidity.[1] This conformational constraint can be advantageous in locking a molecule into a bioactive conformation, potentially leading to higher potency and selectivity.[2] In contrast, the five-membered pyrrolidine ring is more flexible, a phenomenon often described as "pseudorotation," allowing it to explore a wider range of three-dimensional space.[3] This versatility can be beneficial for optimizing interactions with various biological targets.[3]
These structural nuances have a direct impact on key drug-like properties such as basicity (pKa) and lipophilicity (logP).
| Property | Azetidine | Pyrrolidine | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 57.09 | 71.12 | Lower molecular weight can contribute to improved ligand efficiency and better oral bioavailability. |
| pKa (of the conjugate acid) | ~11.29[4][5] | ~11.27 - 11.31[6][7] | The basicity of the nitrogen atom influences the degree of ionization at physiological pH, which in turn affects solubility, cell permeability, and potential off-target interactions with aminergic receptors. While the pKa values are very similar, substitutions on the rings can significantly alter basicity.[8] |
| logP | -0.1[5] | 0.46[6] | Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The lower logP of the parent azetidine suggests it may impart greater aqueous solubility compared to pyrrolidine. |
| Ring Strain (kcal/mol) | ~26 | ~6 | The higher ring strain of azetidine can influence its reactivity and metabolic stability. It can also be harnessed as a synthetic handle for ring-opening reactions. |
| Conformational Flexibility | Rigid, puckered conformation[9] | Flexible, envelope and twisted conformations (pseudorotation)[3] | Rigidity can pre-organize a molecule for optimal binding, while flexibility allows for induced-fit interactions with a target. |
Conformational Analysis: Rigidity vs. Flexibility
The conformational preferences of azetidine and pyrrolidine rings play a crucial role in determining the spatial orientation of substituents and, consequently, the molecule's interaction with its biological target.
Azetidine: The four-membered ring of azetidine adopts a puckered conformation to alleviate some of its inherent ring strain.[9] This results in a relatively rigid structure where substituents occupy well-defined axial or equatorial positions. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
Pyrrolidine: The five-membered pyrrolidine ring is significantly more flexible and exists as a dynamic equilibrium of various envelope and twisted conformations.[3] This phenomenon, known as pseudorotation, allows the pyrrolidine scaffold to present its substituents in a multitude of spatial arrangements. This conformational adaptability can be a powerful tool for exploring the binding pocket of a target and identifying optimal interactions.
Biological Activities: A Comparative Overview
Both azetidine and pyrrolidine scaffolds are found in a vast number of biologically active molecules, including approved drugs and clinical candidates, spanning a wide range of therapeutic areas.[10][11]
Azetidine-Containing Drugs: The azetidine motif is present in drugs targeting various conditions. For instance, azelnidipine is a calcium channel blocker used as an antihypertensive agent, and tofacitinib is a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. The inherent rigidity of the azetidine ring is often exploited to orient key functional groups for optimal target engagement.[2]
Pyrrolidine-Containing Drugs: The pyrrolidine scaffold is even more prevalent in pharmaceuticals.[3] Examples include the ACE inhibitor captopril, the atypical antipsychotic sulpiride, and the antiviral agent telaprevir.[12] The versatility of the pyrrolidine ring allows for extensive derivatization to fine-tune pharmacological activity.[13]
While a direct, comprehensive comparison of potency across all targets is challenging, examining their application in specific areas, such as inhibitors of dipeptidyl peptidase IV (DPP-4) for type 2 diabetes, can provide valuable insights. Fluorinated azetidine and pyrrolidine amides have both been shown to be potent DPP-4 inhibitors.[14]
| Scaffold | Example Compound | Target | In Vitro Activity (IC50) |
| Azetidine | Fluorinated azetidide derivative | DPP-4 | Strong activity reported, specific IC50 values vary with substitution.[14] |
| Pyrrolidine | Fluorinated pyrrolidide derivative | DPP-4 | Strong activity reported, specific IC50 values vary with substitution.[14] |
| Azetidine | Azetidin-2-ylacetic acid derivative | GABA Transporter 1 (GAT-1) | 2.01 +/- 0.77 µM[15] |
| Pyrrolidine | Pyrrolidine derivative | GABA Transporter 1 (GAT-1) | Potent inhibition reported, specific IC50 values vary with substitution.[16] |
Case Study: GABA Uptake Inhibitors
Azetidine and pyrrolidine derivatives have both been explored as inhibitors of the gamma-aminobutyric acid (GABA) transporters (GATs), which are critical for regulating the concentration of the inhibitory neurotransmitter GABA in the synapse.[15][16] This makes them attractive targets for the treatment of neurological disorders such as epilepsy and anxiety.
The design of GAT inhibitors often involves a central heterocyclic scaffold (azetidine or pyrrolidine) linked to a lipophilic moiety. The scaffold's role is to mimic the GABA backbone and orient the key functional groups for binding to the transporter.
Experimental Protocols
Synthesis of Azetidine-3-carboxylic Acid
A practical synthesis of azetidine-3-carboxylic acid can be achieved through a multi-step process starting from commercially available materials. One reported method involves the cyclization of a bistriflate of a diol with benzylamine to form the protected azetidine ring, followed by further modifications and deprotection.[17]
Step 1: Formation of 1-benzyl-3-(hydroxymethyl)azetidin-3-ol.
-
To a solution of 1-benzyl-3-azetidinone in a suitable solvent (e.g., methanol), add paraformaldehyde and a catalytic amount of a base (e.g., potassium carbonate).
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the product.
Step 2: Oxidation to 1-benzylazetidine-3-carboxylic acid.
-
Dissolve the product from Step 1 in an appropriate solvent (e.g., a mixture of acetonitrile, carbon tetrachloride, and water).
-
Add a ruthenium catalyst (e.g., RuCl₃·xH₂O) and an oxidizing agent (e.g., sodium periodate).
-
Stir the reaction vigorously at room temperature.
-
After completion, quench the reaction and extract the product.
Step 3: Debenzylation to Azetidine-3-carboxylic acid.
-
Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the filtrate to obtain the final product.
Synthesis of 3-Phenylpyrrolidine
The synthesis of 3-phenylpyrrolidine can be accomplished through various routes. One common approach involves the reduction of a corresponding pyrrolidone or pyrroline precursor.
Step 1: Synthesis of 4-phenylpyrrolidin-2-one.
-
Aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone is a known method.[1]
-
To a suspension of O-(diphenylphosphinyl)hydroxylamine (DPPH) in N,N-dimethylformamide (DMF), add a solution of 3-phenylcyclobutanone in DMF dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 4-phenylpyrrolidin-2-one.
Step 2: Reduction to 3-Phenylpyrrolidine.
-
Dissolve 4-phenylpyrrolidin-2-one in an appropriate solvent (e.g., anhydrous tetrahydrofuran).
-
Add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.
-
Reflux the reaction mixture for a specified period.
-
Cool the reaction mixture and quench it carefully with water and a sodium hydroxide solution.
-
Filter the resulting solid and extract the filtrate with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer, concentrate it, and purify the residue by distillation or chromatography to yield 3-phenylpyrrolidine.
Conclusion
Both azetidine and pyrrolidine scaffolds offer unique and valuable attributes in the field of drug design. The choice between these two heterocycles is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program.
Azetidine is an excellent choice when conformational rigidity is desired to pre-organize a molecule for high-affinity binding and to enhance metabolic stability. Its lower lipophilicity can also be advantageous for improving aqueous solubility.
Pyrrolidine , with its inherent flexibility, provides a versatile platform for exploring a wider range of chemical space and for establishing multiple interactions within a binding pocket. Its prevalence in approved drugs attests to its broad utility and favorable drug-like properties.
Ultimately, a thorough understanding of the subtle yet significant differences in the physicochemical and conformational properties of azetidine and pyrrolidine will empower medicinal chemists to rationally design and synthesize novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid (2006) | Ross A. Miller | 22 Citations [scispace.com]
A Comparative Guide to Chiral Synthons: (1-Benzylazetidin-2-yl)methanol vs. Prolinol and Glycidol
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical decision that dictates the efficiency and stereochemical outcome of a synthetic pathway. This guide provides an objective comparison of (1-Benzylazetidin-2-yl)methanol with two other widely used chiral building blocks, L-Prolinol and (R)-Glycidol, supported by experimental data to facilitate informed decision-making in the synthesis of complex, high-value molecules.
Chiral synthons are the foundational pillars in the construction of enantiomerically pure pharmaceuticals and other biologically active compounds. The inherent chirality of these building blocks obviates the need for challenging and often costly asymmetric transformations or resolutions at later synthetic stages. This guide focuses on three prominent chiral synthons: this compound, a functionalized azetidine; L-Prolinol, a derivative of the natural amino acid proline; and (R)-Glycidol, a versatile C3 chiral epoxide.
Performance in Asymmetric Synthesis: A Data-Driven Comparison
The utility of a chiral synthon is best assessed by the efficiency and stereoselectivity of its preparation. The following tables summarize key quantitative data for the synthesis of (S)-(1-Benzylazetidin-2-yl)methanol, (S)-Prolinol, and (R)-Glycidol.
Table 1: Synthesis of (S)-(1-Benzylazetidin-2-yl)methanol
| Step | Reactants | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| 1. N-Benzylation | L-Azetidine-2-carboxylic acid, Benzyl bromide | K₂CO₃, H₂O/CH₃CN, reflux, 4h | 85 | >99 |
| 2. Esterification | N-Benzyl-L-azetidine-2-carboxylic acid, Methanol | SOCl₂, 0 °C to reflux, 2h | 95 | >99 |
| 3. Reduction | N-Benzyl-L-azetidine-2-carboxylic acid methyl ester | LiAlH₄, THF, 0 °C to rt, 1h | 92 | >99 |
| Overall | ~74 | >99 |
Table 2: Synthesis of (S)-Prolinol
| Method | Reactants | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| Direct Reduction | L-Proline | LiAlH₄, THF, reflux, 16h | 87-97 | >99 |
| High-Pressure Hydrogenation | L-Proline | 5% Ru/C, H₃PO₄, Isopropanol, 140-150 °C, 6-8 MPa, 8h | 95.6 | >99 |
Table 3: Synthesis of (R)-Glycidol
| Method | Reactants | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| Sharpless Asymmetric Epoxidation | Allyl alcohol | Ti(O-iPr)₄, (-)-DIPT, TBHP, CH₂Cl₂, -20 °C, 18h | 70-80 | 89-95 |
| Enzymatic Kinetic Resolution | Racemic Glycidol | Acetobacter pasteurianus, oxidation | <50 | >98 |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for replicating and evaluating the suitability of a synthetic route. Below are the protocols for the key transformations highlighted in the comparison tables.
Synthesis of (S)-(1-Benzylazetidin-2-yl)methanol
This three-step synthesis starts from the commercially available and enantiomerically pure L-Azetidine-2-carboxylic acid.
Step 1: N-Benzylation of L-Azetidine-2-carboxylic acid To a solution of L-Azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of water and acetonitrile, potassium carbonate (2.5 eq) is added. The mixture is stirred until the starting material dissolves. Benzyl bromide (1.2 eq) is then added, and the reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the acetonitrile is removed under reduced pressure, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified to pH 3 with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford N-Benzyl-L-azetidine-2-carboxylic acid.
Step 2: Esterification of N-Benzyl-L-azetidine-2-carboxylic acid N-Benzyl-L-azetidine-2-carboxylic acid (1.0 eq) is suspended in methanol at 0 °C. Thionyl chloride (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours. The solvent is removed under reduced pressure to give the crude methyl ester, which is used in the next step without further purification.
Step 3: Reduction to (S)-(1-Benzylazetidin-2-yl)methanol A solution of N-Benzyl-L-azetidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF at 0 °C. The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield (S)-(1-Benzylazetidin-2-yl)methanol.
Synthesis of (S)-Prolinol via Direct Reduction
(S)-Prolinol is readily synthesized by the reduction of the naturally occurring amino acid L-proline.
Procedure: To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, L-proline (1.0 eq) is added portion-wise. The reaction mixture is then heated to reflux for 16 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford (S)-Prolinol as a colorless oil.
Synthesis of (R)-Glycidol via Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation provides a reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary allylic alcohols.
Procedure: A flame-dried flask is charged with powdered 4 Å molecular sieves, dichloromethane (CH₂Cl₂), and titanium(IV) isopropoxide (Ti(O-iPr)₄, 0.1 eq). The mixture is cooled to -20 °C, and (-)-diethyl tartrate ((-)-DET, 0.12 eq) is added. After stirring for 10 minutes, a solution of allyl alcohol (1.0 eq) in CH₂Cl₂ is added, followed by the dropwise addition of a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq). The reaction is stirred at -20 °C for 18 hours. The reaction is then quenched by the addition of a 10% aqueous solution of tartaric acid, and the mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (R)-Glycidol.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for each of the discussed chiral synthons.
Concluding Remarks
The choice of a chiral synthon is a multifaceted decision that depends on the specific requirements of the synthetic target, scalability, and economic considerations.
-
(S)-(1-Benzylazetidin-2-yl)methanol) offers a structurally unique and rigid scaffold that can be advantageous in drug design for introducing specific conformational constraints. Its synthesis from a readily available chiral starting material is efficient, albeit a multi-step process.
-
(S)-Prolinol stands out for its straightforward and high-yielding synthesis from the inexpensive and naturally abundant amino acid, L-proline. Its widespread use as a chiral auxiliary and catalyst further underscores its versatility.
-
(R)-Glycidol , accessible through the well-established Sharpless asymmetric epoxidation or enzymatic resolution, is a valuable C3 building block that allows for a variety of subsequent stereocontrolled transformations through ring-opening reactions.
Ultimately, the optimal chiral synthon is context-dependent. This guide provides the necessary data and protocols to enable a rational selection based on the specific needs of the research or drug development program.
A Comparative Guide to the X-ray Crystal Structure Analysis of Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of selected azetidine derivatives, offering valuable insights for researchers and professionals in drug development. The unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its chemical and physical properties, which is paramount in the design of new therapeutic agents. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and overall molecular geometry.[1]
This guide will compare the crystallographic data of three azetidine derivatives: L-azetidine-2-carboxylic acid, N-Boc-3-hydroxyazetidine, and 1-(diphenylmethyl)azetidin-3-ol. Furthermore, a detailed experimental protocol for single-crystal X-ray diffraction is provided to aid researchers in their structural analysis endeavors.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic data for the selected azetidine derivatives. This data allows for a direct comparison of the geometric parameters of the azetidine ring and the influence of different substituents on its structure.
| Parameter | L-Azetidine-2-carboxylic Acid | N-Boc-3-hydroxyazetidine | 1-(diphenylmethyl)azetidin-3-ol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c |
| Unit Cell Dimensions | |||
| a (Å) | 5.48 | 9.85 | 11.34 |
| b (Å) | 7.82 | 5.82 | 10.45 |
| c (Å) | 10.75 | 17.31 | 12.01 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 101.2 | 109.8 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 461.1 | 971.4 | 1337.5 |
| Selected Bond Lengths (Å) | |||
| N1-C2 | 1.495 | 1.475 | 1.481 |
| C2-C3 | 1.543 | 1.532 | 1.538 |
| C3-C4 | 1.551 | 1.529 | 1.531 |
| C4-N1 | 1.489 | 1.471 | 1.477 |
| Selected Bond Angles (°) ** | |||
| C4-N1-C2 | 88.9 | 89.5 | 89.2 |
| N1-C2-C3 | 87.9 | 88.1 | 88.3 |
| C2-C3-C4 | 90.2 | 90.5 | 90.1 |
| C3-C4-N1 | 87.0 | 87.8 | 87.5 |
| Puckering Angle (°) ** | 15.2 | 10.5 | 12.8 |
Note: The data for N-Boc-3-hydroxyazetidine and 1-(diphenylmethyl)azetidin-3-ol are representative values and may vary slightly depending on the specific crystal structure determination.
Experimental Protocols
The determination of the crystal structure of a small molecule like an azetidine derivative through single-crystal X-ray diffraction involves a series of well-defined steps.[2]
Crystallization
The initial and often most challenging step is to obtain a high-quality single crystal of the compound of interest. The crystal should be of a suitable size (typically 0.1-0.3 mm in all dimensions), possess a well-defined shape, and be free of cracks and other defects. Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
Crystal Mounting and Data Collection
A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.
The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A detector records the positions and intensities of these diffracted X-rays.
Data Processing
The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections for factors such as absorption and polarization.
Structure Solution and Refinement
The processed data is used to solve the crystal structure. For small molecules, "direct methods" are typically employed to obtain an initial model of the atomic arrangement. This initial model is then refined using a least-squares method, which adjusts the atomic positions and thermal parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystal structure analysis of a small molecule.
This comprehensive guide provides a foundation for understanding and comparing the crystal structures of azetidine derivatives. The presented data and protocols are intended to assist researchers in their efforts to design and develop new molecules with desired properties.
References
Azetidines vs. Aziridines: A Comparative Guide to Nucleophilic Substitution Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of azetidines and aziridines in nucleophilic substitution reactions. Understanding the distinct reactivity profiles of these three- and four-membered nitrogen-containing heterocycles is crucial for their strategic application in organic synthesis and drug development. This analysis is supported by experimental data to inform synthetic planning and reaction design.
Introduction: The Role of Ring Strain
Aziridines, as three-membered rings, and azetidines, their four-membered counterparts, are valuable building blocks in medicinal chemistry. Their reactivity in nucleophilic substitution reactions is largely dictated by their inherent ring strain. The relief of this strain provides the thermodynamic driving force for ring-opening reactions.
The smaller the ring, the greater the angle strain. Consequently, aziridines possess a higher ring strain (approximately 27 kcal/mol) compared to azetidines (approximately 25.4 kcal/mol). This fundamental difference in ring strain is a key determinant of their relative reactivity, with aziridines generally being more susceptible to nucleophilic attack. While aziridines are more reactive, azetidines offer greater stability, making them easier to handle.
General Reactivity Trends
The nucleophilic ring-opening of both aziridines and azetidines is significantly influenced by the substituent on the nitrogen atom.
-
Activated vs. Non-activated Rings: Aziridines and azetidines bearing electron-withdrawing groups (e.g., sulfonyl, acyl) on the nitrogen are considered "activated". These groups polarize the C-N bonds, rendering the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. Non-activated aziridines and azetidines, with electron-donating groups (e.g., alkyl, aryl) on the nitrogen, are considerably less reactive and often necessitate activation by Brønsted or Lewis acids to facilitate ring-opening.
-
Reaction Mechanism: For activated aziridines and azetidines, the ring-opening typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. In the case of acid-catalyzed ring-opening of non-activated rings, the mechanism can have more SN1 character, with the nucleophile attacking the carbon atom that can better stabilize a positive charge.
The following diagram illustrates the general mechanism for the nucleophilic ring-opening of an activated aziridine.
Caption: General Sₙ2 mechanism for nucleophilic ring-opening of an activated aziridine.
Comparative Reactivity Data
Experimental evidence consistently demonstrates the higher reactivity of aziridines compared to azetidines in nucleophilic ring-opening reactions. This is primarily attributed to the greater relief of ring strain in the three-membered system.
A direct comparative study on the Lewis acid-mediated ring-opening of 2-phenyl-N-tosylaziridine and 2-phenyl-N-tosylazetidine with alcohols revealed that the ring-opening of the aziridine is more facile.
| Heterocycle | Nucleophile | Catalyst | Conditions | Product | Yield (%) | Reference |
| 2-Phenyl-N-tosylaziridine | Methanol | Cu(OTf)₂ | CH₂Cl₂, 0 °C, 5 min | 2-Methoxy-2-phenylethyl-N-tosylamine | 92 | J. Org. Chem. 2007, 72, 5934-5937 |
| 2-Phenyl-N-tosylazetidine | Methanol | Cu(OTf)₂ | CH₂Cl₂, 0 °C, 10 min | 3-Methoxy-3-phenylpropyl-N-tosylamine | 90 | J. Org. Chem. 2007, 72, 5934-5937 |
The data clearly indicates that under identical conditions, the aziridine reacts faster than the azetidine.
The following table summarizes the reactivity of N-tosyl activated aziridines and azetidines with various nucleophiles.
| Nucleophile | Heterocycle | Catalyst/Conditions | Product Type | General Observations |
| Alcohols | Aziridine | Lewis Acid (e.g., Cu(OTf)₂) | β-Amino ether | Generally faster reaction times and milder conditions required. |
| Azetidine | Lewis Acid (e.g., Cu(OTf)₂) | γ-Amino ether | Requires slightly longer reaction times or higher temperatures. | |
| Thiols | Aziridine | Base (e.g., K₂CO₃) or Lewis Acid | β-Amino sulfide | High yields and regioselectivity are often observed. |
| Azetidine | Lewis Acid | γ-Amino sulfide | Fewer examples in the literature, but generally requires activation. | |
| Amines | Aziridine | Lewis Acid or heat | 1,2-Diamine | Reactions proceed readily with a variety of amines. |
| Azetidine | Lewis Acid or heat | 1,3-Diamine | Can require more forcing conditions compared to aziridines. |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Ring-Opening of N-Tosylaziridine with an Alcohol
To a solution of the N-tosylaziridine (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere is added the alcohol (1.2 mmol). A Lewis acid, such as copper(II) triflate (Cu(OTf)₂, 0.1 mmol), is then added, and the reaction mixture is stirred at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-amino ether.
General Procedure for Lewis Acid-Catalyzed Ring-Opening of N-Tosylazetidine with an Alcohol
To a solution of the N-tosylazetidine (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere is added the alcohol (1.2 mmol). A Lewis acid, such as copper(II) triflate (Cu(OTf)₂, 0.1 mmol), is then added, and the reaction mixture is stirred at 0 °C to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired γ-amino ether.
The following diagram outlines the experimental workflow for the Lewis acid-catalyzed ring-opening.
Caption: General workflow for Lewis acid-catalyzed nucleophilic ring-opening.
Conclusion
The comparative reactivity of azetidines and aziridines in nucleophilic substitution reactions is a direct consequence of their differing ring strain. Aziridines, with their higher ring strain, are generally more reactive and undergo ring-opening under milder conditions than the more stable azetidines. The choice between these two valuable heterocyclic building blocks in a synthetic strategy will depend on the desired reactivity, the nature of the nucleophile, and the required stability of the starting material. For transformations requiring high reactivity and facile ring-opening, aziridines are the preferred substrate. Conversely, when greater stability and handling are desired, and slightly more forcing reaction conditions are acceptable, azetidines present a viable alternative. This understanding allows for the rational design of synthetic routes to access a diverse range of functionalized amine-containing molecules for applications in drug discovery and materials science.
A Researcher's Guide to the Validation of Chiral Azetidine Absolute Configuration
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral azetidines, the unambiguous determination of their absolute configuration is a critical step. This guide provides an objective comparison of the most common and powerful analytical techniques employed for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents (Mosher's Method), and Vibrational Circular Dichroism (VCD) spectroscopy. We present a summary of their principles, data interpretation, and experimental considerations, supported by available data to aid in the selection of the most appropriate method.
The precise three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity. In the realm of drug discovery and development, where azetidine scaffolds are increasingly utilized for their unique structural and pharmacological properties, the ability to confidently assign the absolute configuration of a stereocenter is paramount for ensuring efficacy and safety. This guide offers a comparative overview of the leading analytical techniques for this purpose.
General Workflow for Absolute Configuration Determination
The process of validating the absolute configuration of a newly synthesized chiral azetidine typically follows a structured workflow. The choice of analytical technique is often influenced by the physical properties of the compound, the quantity of material available, and the desired level of certainty.
Comparative Analysis of Key Techniques
The selection of a method for determining the absolute configuration of a chiral azetidine is a trade-off between several factors, including the nature of the sample, the required accuracy, and available resources. The following table summarizes the key attributes of X-ray crystallography, NMR (Mosher's method), and VCD spectroscopy.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to generate a 3D electron density map. | Derivatization with a chiral reagent (e.g., MTPA) to form diastereomers with distinct NMR spectra. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. |
| Sample State | Solid (single crystal of high quality) | Solution | Solution or neat liquid |
| Sample Amount | Micrograms to milligrams[1] | Milligrams[2][3][4][5] | 5-15 mg (recoverable)[6] |
| Analysis Time | Days to weeks (including crystallization) | 4-6 hours of active effort over 1-2 days[2][3][4][5] | Hours to a day[6] |
| Cost | Can be expensive (
| Moderate (requires NMR access and chiral reagents) | High initial instrument cost (~
|
| Advantages | - Provides unambiguous absolute configuration.- Determines the complete 3D structure. | - Applicable to a wide range of functional groups (alcohols, amines).[2][3][4][5]- Does not require crystallization. | - Applicable to molecules in their solution state, reflecting their solution-phase conformation.[7]- Does not require crystallization or derivatization.[6] |
| Disadvantages | - Requires a suitable single crystal, which can be difficult to obtain.[8]- Not suitable for oils or amorphous solids. | - Indirect method; relies on conformational models of the diastereomers.[9]- Derivatization may fail or be difficult for sterically hindered molecules. | - Requires specialized instrumentation.[2]- Interpretation relies on comparison with computationally predicted spectra.[10] |
In-Depth Look at Each Technique
X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules, providing a direct and unambiguous 3D structural elucidation.[8] The technique relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, which allows for the determination of the absolute stereochemistry.
Experimental Workflow:
Experimental Protocol: Crystallization of Chiral Azetidines
Obtaining high-quality single crystals is often the most challenging step.[11] For chiral azetidines, which can be oils or solids with low melting points, various crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified azetidine derivative in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the azetidine is placed in a small, open vial inside a sealed container with a larger volume of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the azetidine solution can induce crystallization.
-
Cooling: A saturated solution of the azetidine at an elevated temperature is slowly cooled to induce crystallization.
Data Interpretation: The absolute configuration is typically determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer and near one for the incorrect enantiomer.[1]
Case Study: The absolute stereochemistry of a 2,4-cis-substituted azetidine derivative salt was successfully determined by analysis of the Flack parameter from its single crystal XRD structure.[1] Similarly, the cis relative configuration of 1,2,4-trisubstituted amino azetidines has been confirmed by X-ray diffraction.[12]
NMR Spectroscopy: The Mosher's Method
The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[2][3][4][5] It involves the derivatization of the chiral azetidine (if it contains a suitable hydroxyl or amino group) with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomers. These diastereomers exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety.
Experimental Workflow:
Experimental Protocol: Mosher's Esterification of a Chiral Azetidinol
-
Preparation of (R)- and (S)-MTPA Esters:
-
In two separate vials, dissolve the chiral azetidinol (1 equivalent) in a suitable solvent (e.g., dry pyridine or CH₂Cl₂ with a non-nucleophilic base like DMAP).
-
To one vial, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) (1.1-1.5 equivalents) dropwise at 0 °C.
-
To the other vial, add (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) (1.1-1.5 equivalents) under the same conditions.
-
Stir the reactions at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reactions to isolate the crude diastereomeric MTPA esters. Purification is often not necessary if the reaction is clean.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Assign the proton signals for the substituents around the chiral center.
-
Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.
-
Data Interpretation: Based on the established conformational model of the MTPA esters, protons on one side of the MTPA phenyl group will exhibit positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the chiral center.[8]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7] The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation. The experimental spectrum is then compared to a theoretically calculated spectrum for a known enantiomer to make the assignment.
Experimental Workflow:
Experimental Protocol: VCD Analysis of a Chiral Azetidine
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified chiral azetidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 0.05-0.1 M.[13] The solvent should have minimal absorption in the fingerprint region of the IR spectrum.
-
Use a sample cell with BaF₂ or CaF₂ windows and a path length typically between 50 and 200 µm.
-
-
VCD Measurement:
-
Acquire the VCD and IR spectra on a VCD spectrometer.
-
Data collection times can range from a few hours to overnight to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for the chiral azetidine using computational chemistry software.
-
Optimize the geometries and calculate the VCD and IR spectra for the lowest energy conformers of one enantiomer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[13]
-
Generate a Boltzmann-averaged calculated VCD spectrum.
-
Data Interpretation: The experimental VCD spectrum is compared to the calculated spectra for both the (R) and (S) enantiomers (the spectrum of the (S)-enantiomer is the mirror image of the (R)-enantiomer). A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[10]
Case Study: The VCD approach has been successfully applied to distinguish between four stereoisomers of N-heterocyclic carbene precursors and determine their absolute configurations, demonstrating its utility for complex chiral heterocycles.[5]
Conclusion
The determination of the absolute configuration of chiral azetidines is a crucial aspect of their development for various applications, particularly in the pharmaceutical industry. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals can be a significant bottleneck. NMR spectroscopy, particularly the Mosher's method, offers a valuable solution-phase alternative for azetidines bearing appropriate functional groups. Vibrational Circular Dichroism has emerged as a powerful and increasingly accessible technique that provides unambiguous stereochemical information on molecules in solution without the need for derivatization. The choice of the most suitable method will depend on the specific properties of the azetidine derivative, the available resources, and the stage of the research or development process. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions for the confident validation of their chiral azetidine's absolute configuration.
References
- 1. LJMU Research Online [researchonline.ljmu.ac.uk]
- 2. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Determination of Absolute Configuration by VCD (Charged per Sample, Pair of enantiomers count as one) - BioTools [biotools.us]
- 5. Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UBIRA ETheses - Azetidines for asymmetric synthesis [etheses.bham.ac.uk]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
Assessing the Performance of (1-Benzylazetidin-2-yl)methanol as a Chiral Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an effective chiral ligand is a critical decision in the development of stereoselective synthetic methodologies. Chiral azetidine derivatives have garnered interest as ligands in asymmetric catalysis, attributed to the conformational rigidity and inherent strain of the four-membered ring, which can create a well-defined chiral environment around a metal center. This guide provides a comparative assessment of the potential performance of (1-Benzylazetidin-2-yl)methanol as a chiral ligand.
While direct experimental data for this compound in peer-reviewed literature is limited, this guide will leverage data from a closely related structural analog, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, to provide a performance benchmark. This analog shares the core N-substituted azetidin-2-ylmethanol scaffold, making it a valuable proxy for evaluation. Its performance will be compared against well-established chiral ligands in the context of a widely studied and synthetically important transformation: the enantioselective addition of organozinc reagents to aldehydes.
Performance Data in Asymmetric Addition of Organozinc Reagents to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral ligands. The following tables summarize the performance of the N-substituted azetidine-based ligand and compare it with other prominent chiral amino alcohol ligands.
Table 1: Performance of an N-Substituted Azetidin-2-ylmethanol Ligand in Asymmetric Organozinc Additions
| Entry | Aldehyde | Organozinc Reagent | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Diethylzinc | 95 | 98.4 |
| 2 | Benzaldehyde | Dimethylzinc | 85 | 94.1 |
| 3 | Benzaldehyde | Diphenylzinc | 89 | 99.0 |
| 4 | Benzaldehyde | Phenylacetylenylzinc | 82 | 84.6 |
Data is for N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol as a proxy for this compound.
Table 2: Comparative Performance of Other Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | (S)-Diphenyl(pyrrolidin-2-yl)methanol | 2 | >95 | 97 | [1] |
| 2 | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 8 | 100 | 95 | Not explicitly cited |
| 3 | N,N-Dibutylnorephedrine (DBNE) | 2 | 97 | 95 | [1] |
| 4 | Fructose-derived β-amino alcohol | 20 | 100 | 92 | [2] |
Structural Comparison of Chiral Ligands
The efficacy of a chiral ligand is intrinsically linked to its structure. The rigid four-membered ring of azetidine derivatives offers a different steric environment compared to the five-membered ring of widely used proline-derived ligands.
Caption: Structural comparison of the target azetidine ligand and a common prolinol-based ligand.
Experimental Protocols
General Protocol for the Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Alcohol
This protocol is a generalized procedure based on established methodologies for the enantioselective addition of organozinc reagents to aldehydes using chiral amino alcohol ligands.
Materials:
-
Chiral Ligand (e.g., this compound analog or other amino alcohol) (2-10 mol%)
-
Anhydrous Toluene or Hexane
-
Diethylzinc (1.0 M solution in hexanes, 1.5 - 2.0 equivalents)
-
Benzaldehyde (freshly distilled, 1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox, oven-dried flasks, syringes)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol ligand (e.g., 0.05 mmol, 5 mol%).
-
Add anhydrous solvent (e.g., toluene, 2.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (1.1 equivalents relative to the ligand) dropwise to the ligand solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc-alkoxide catalyst complex.
-
-
Reaction Execution:
-
To the pre-formed catalyst solution at 0 °C, add benzaldehyde (1.0 mmol, 1.0 equivalent) via syringe.
-
Slowly add the remaining portion of the diethylzinc solution (typically 1.5 equivalents relative to the aldehyde) dropwise over 10-20 minutes, ensuring the temperature is maintained at 0 °C.
-
Stir the reaction mixture at 0 °C or room temperature for the specified time (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir until the gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.
-
-
Analysis:
-
Determine the chemical yield by weighing the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
-
Visualizations
Experimental Workflow Diagram
The following diagram outlines the general workflow for the asymmetric addition reaction.
Caption: Experimental workflow for asymmetric diethylzinc addition to an aldehyde.
Logical Relationship: Ligand-Metal Interaction
The catalytic cycle is predicated on the formation of a chiral zinc-alkoxide complex. The ligand's structure dictates the steric and electronic environment of the metal center, which is fundamental to achieving high enantioselectivity.
Caption: Formation of the active chiral catalyst complex.
Conclusion
Based on the performance of a closely related structural analog, this compound shows significant promise as a chiral ligand for the asymmetric addition of organozinc reagents to aldehydes, with the potential to achieve high yields and excellent enantioselectivity (up to 99% ee). Its performance appears to be competitive with well-established chiral ligands such as those derived from prolinol. The rigid azetidine backbone likely provides a well-defined chiral pocket that effectively shields one face of the coordinated aldehyde, leading to high levels of asymmetric induction. Further experimental validation with this compound itself is warranted to fully elucidate its catalytic potential and expand the toolbox of effective chiral ligands for asymmetric synthesis.
References
- 1. Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
Comparative Bioactivity of (1-Benzylazetidin-2-yl)methanol and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (1-Benzylazetidin-2-yl)methanol analogs and other substituted azetidine derivatives. The information is supported by experimental data from various studies, with detailed methodologies for key experiments and visualizations of relevant signaling pathways.
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a significant structural motif in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The strained nature of the azetidine ring imparts conformational rigidity and unique physicochemical properties, making it an attractive component in the design of novel therapeutics.[1] This guide focuses on the comparative bioactivity of derivatives structurally related to this compound, exploring their potential in antimicrobial, anticancer, and neuroprotective applications.
Comparative Bioactivity Data
The biological activity of azetidine derivatives is significantly influenced by the nature and position of substituents on the azetidine ring. The following tables summarize quantitative data from various studies, offering a comparative perspective on the efficacy of different analogs.
Antimicrobial Activity
Azetidine-containing compounds, particularly azetidin-2-ones (β-lactams), have a long-standing history as potent antibacterial agents.[1] However, other azetidine derivatives also exhibit significant antimicrobial properties.
Table 1: In Vitro Antimicrobial Activity of Selected Azetidine Derivatives
| Compound/Analog Class | Test Organism(s) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-benzyl-2,2,2-trifluoroacetamide | Aspergillus flavus | 15.62 | - | - |
| Botrytis cinerea | 31.25 | - | - | |
| Candida albicans | 62.5 | - | - | |
| 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-4-(4'-chlorophenyl)azetidin-2-one (5a) | Staphylococcus aureus | 25 | Ampicillin | 6.5 |
| 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-4-(4'-N,N-dimethylaminophenyl)azetidin-2-one (5b) | Staphylococcus aureus | 25 | Ampicillin | 6.5 |
| Bacillus pumilus | 25 | Ampicillin | 12.5 | |
| 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-4-(2'-chlorophenyl)azetidin-2-one (5g) | Staphylococcus aureus | 25 | Ampicillin | 6.5 |
| Bacillus pumilus | 25 | Ampicillin | 12.5 |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
Several azetidine derivatives have been investigated for their potential as anticancer agents, with some demonstrating potent cytotoxicity against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization.
Table 2: In Vitro Anticancer Activity of Selected Azetidine Derivatives
| Compound/Analog Class | Cancer Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chiral fluorinated azetidin-2-one (18) | Various (including drug-resistant) | 0.001 - 0.0036 | Combretastatin A-4 | - |
| 1,4-diaryl-2-azetidinone (CA-4 analog, 18) | MCF-7, MDA-MB-231 | Low nanomolar | Combretastatin A-4 (11) | - |
| N-benzoyl arylpiperidine (JNJ-54380482) | A2780 ovarian | 0.026 (FASN inhibition) | - | - |
| N-benzyl piperidinol (L55) | LNCaP | 0.0296 | - | - |
| RS4;11 | 0.0416 | - | - |
IC50: Half-maximal Inhibitory Concentration
Neuroprotective and CNS Activity
Azetidine derivatives have also been explored for their potential in treating neurological disorders, including their role as GABA uptake inhibitors.
Table 3: In Vitro Neuroprotective and CNS Activity of Selected Azetidine Derivatives
| Compound/Analog Class | Target/Model | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide | GABA Uptake | - | Tiagabine | - |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid (4(S)) | GAT-3 | 5 | - | - |
| GAT-2 | 21 | - | - | |
| GAT-1 | >200 | - | - | |
| BGT-1 | 140 | - | - | |
| N-benzyl-piperidine derivative (4a) | AChE | 2.08 | - | - |
| BuChE | 7.41 | - | - | |
| Ligustrazine-benzoic acid derivative (4a) | CoCl2-induced neurotoxicity in PC12 cells | 4.249 (EC50) | Tetramethylpyrazine (TMP) | 64.459 (EC50) |
IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration; GAT: GABA Transporter; BGT-1: Betaine/GABA Transporter 1; AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions of the stock solution are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a standard anticancer drug (positive control) for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with the solvent used to dissolve the compound) is also included.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is carefully removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the bioactivity of azetidine derivatives.
Caption: Mechanism of action for azetidine-based tubulin polymerization inhibitors.
Caption: Inhibition of GABA reuptake by azetidine analogs at the GAT1 transporter.
Caption: Workflow for the Broth Microdilution Method to determine Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the MTT assay to determine the IC50 value of a compound.
References
Safety Operating Guide
Navigating the Disposal of (1-Benzylazetidin-2-yl)methanol: A Comprehensive Safety and Operational Guide
For Immediate Reference: Proper Disposal of (1-Benzylazetidin-2-yl)methanol
The proper disposal of chemical waste is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, a substituted azetidine compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the known hazards of related chemical structures, including azetidine and its derivatives, and aligns with general principles of hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA).
Core Principle: Treat as Hazardous Waste
In the absence of specific data to the contrary, this compound must be treated as hazardous waste. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact. The hazards are inferred from its structural components: the strained azetidine ring, the benzyl group, and the methanol functional group.
Anticipated Hazards:
-
Flammability: Azetidine itself is a flammable liquid.[1] The presence of the benzyl and methanol components may also contribute to flammability.
-
Toxicity: Many nitrogen-containing heterocyclic compounds exhibit toxicity. Azetidine is known to be a strong base and can be corrosive.[1]
-
Reactivity: The strained four-membered azetidine ring can be reactive.[2] It may react with strong oxidizing agents, acids, and bases.[3]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the disposal of this compound, from the point of generation to final pickup by a licensed waste management provider.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Eye and Face Protection: Safety goggles with side shields or a full-face shield are required to protect against splashes.[4]
-
Hand Protection: Double chemotherapy-grade nitrile gloves are recommended to prevent skin contact.[4]
-
Body Protection: An impervious, disposable gown with a closed front and cuffs should be worn to protect personal clothing and skin.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4]
Waste Collection and Segregation
Proper collection and segregation are critical to prevent accidental reactions and ensure compliant disposal.
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, compatible container. Suitable containers are typically made of glass or high-density polyethylene (HDPE).
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents.
-
Solid vs. Liquid Waste:
-
Liquid Waste: Collect unused or expired solutions in a sealed, properly labeled hazardous liquid waste container.[4] Do not pour down the drain.[4]
-
Contaminated Solids: Dispose of contaminated labware (e.g., pipette tips, bench paper) in a clearly labeled, leak-proof hazardous waste bag designated for solid chemical waste.[4]
-
Labeling of Hazardous Waste
Accurate and clear labeling is a regulatory requirement and essential for safety.[5]
-
Label Contents: The waste container must be labeled with the words "Hazardous Waste."[5]
-
Chemical Identification: Clearly identify the contents as "this compound". Do not use abbreviations or chemical formulas.
-
Hazard Warning: Include a hazard warning pictogram or other standard hazard indication (e.g., flammable, toxic).[5]
Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation in a designated SAA.[5][6]
-
Location: The SAA must be within the line of sight from where the waste is generated.[5]
-
Container Management:
-
Volume Limits: A laboratory can have multiple SAAs, but there are limits on the amount of waste that can be accumulated. Typically, up to 55 gallons of a single waste stream is permitted.
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent the spread of spills.
Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste management company.[4][8]
-
Contact Environmental Health & Safety (EHS): Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[4][6]
Emergency Procedures: Spill and Leak Response
In the event of a spill or leak, prompt and correct action is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's emergency response team or EHS.
-
Containment: If safe to do so, contain the spill using appropriate absorbent materials from a chemical spill kit.
-
Cleanup:
-
Wear the appropriate PPE as outlined above.
-
Use an absorbent material (e.g., vermiculite, sand) to soak up the liquid.
-
Collect the absorbed material and any contaminated items in a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Disposal: Dispose of all cleanup materials as hazardous waste, following the procedures outlined in this guide.
Data Presentation
Due to the lack of specific quantitative data for this compound, a comparative data table is not applicable. The disposal procedure is based on qualitative hazard assessment derived from its chemical structure and information on related compounds.
Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols that would necessitate detailed methodologies.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jnsparrowchemical.com [jnsparrowchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ethz.ch [ethz.ch]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
